molecular formula C6H12O2 B1313568 4-Methyltetrahydro-2H-pyran-4-OL CAS No. 7525-64-6

4-Methyltetrahydro-2H-pyran-4-OL

Cat. No.: B1313568
CAS No.: 7525-64-6
M. Wt: 116.16 g/mol
InChI Key: DCUYGCJQVJXUHU-UHFFFAOYSA-N
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Description

4-Methyltetrahydro-2H-pyran-4-OL is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(7)2-4-8-5-3-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUYGCJQVJXUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492877
Record name 4-Methyloxan-4-ol
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7525-64-6
Record name Tetrahydro-4-methyl-2H-pyran-4-ol
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Record name 4-Methyloxan-4-ol
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Record name 2H-Pyran-4-ol, tetrahydro-4-methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltetrahydro-2H-pyran-4-ol, with the CAS number 7525-64-6, is a heterocyclic organic compound. As a substituted tetrahydropyran, it belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery. The tetrahydropyran ring is a key structural motif found in numerous natural products and synthetic pharmaceutical agents. This guide provides a comprehensive overview of the known properties, synthesis, and safety information for this compound.

Chemical and Physical Properties

This section summarizes the key chemical identifiers and physicochemical properties of this compound. While some physical data is available, specific values for melting point, density, and solubility are not readily found in publicly available literature.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 7525-64-6
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
IUPAC Name This compound
Synonyms 4-methyloxan-4-ol, 4-hydroxy-4-methyltetrahydropyran

Table 2: Physical and Safety Properties of this compound

PropertyValue
Physical Form Colorless to Yellow Solid
Boiling Point 197.1 ± 8.0 °C at 760 mmHg
Melting Point Not available
Density Not available
Solubility Not available
Flash Point 82.3 ± 12.7 °C
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Grignard reaction of dihydro-2H-pyran-4(3H)-one with methylmagnesium bromide.[1]

Materials:

  • Dihydro-2H-pyran-4(3H)-one (1 g, 9.99 mmol)

  • Methylmagnesium bromide (3.66 mL, 10.99 mmol)

  • Diethyl ether (50 mL)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Brine

Procedure:

  • A solution of dihydro-2H-pyran-4(3H)-one (1 g, 9.99 mmol) in diethyl ether (50 mL) is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide (3.66 mL, 10.99 mmol) is added dropwise to the cooled solution via a syringe.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to gradually warm to room temperature, with continued stirring for an additional hour.

  • The reaction is quenched by the sequential addition of saturated aqueous NaHCO₃ and NH₄Cl solutions.

  • The product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • This procedure affords the crude product, this compound, as an oil with a reported yield of 86%.[1]

Analysis:

The structure of the resulting product can be confirmed by spectroscopic methods. For instance, ¹H NMR spectroscopy in CDCl₃ will show characteristic signals for the methyl and tetrahydropyran protons.[1]

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in the available literature, the tetrahydropyran scaffold is a valuable pharmacophore in drug discovery. Substituted tetrahydropyrans are explored for a wide range of biological activities and are often used as bioisosteric replacements for other cyclic systems to improve pharmacokinetic properties such as solubility and metabolic stability.

Given its structure, this compound could serve as a chiral building block or a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design.

Signaling Pathways

There is currently no available information in the searched scientific literature detailing the involvement of this compound in any specific signaling pathways.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from dihydro-2H-pyran-4(3H)-one.

Synthesis_Workflow reactant Dihydro-2H-pyran-4(3H)-one in Diethyl Ether reaction Grignard Reaction (0°C to Room Temp) reactant->reaction 1. reagent Methylmagnesium Bromide reagent->reaction 2. quench Quenching (sat. aq. NaHCO₃ / NH₄Cl) reaction->quench 3. extraction Extraction (Diethyl Ether) quench->extraction 4. workup Washing and Drying (Brine, MgSO₄) extraction->workup 5. product This compound workup->product 6.

Caption: Synthesis of this compound.

References

"4-Methyltetrahydro-2H-pyran-4-OL" discovery and historical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the tetrahydropyran motif in numerous bioactive molecules. This document provides a comprehensive overview of the discovery and historical synthesis of this important structural core. The primary historical route to this and related compounds is the Prins reaction, a powerful acid-catalyzed carbon-carbon and carbon-oxygen bond-forming transformation. This guide details the seminal work in this area and presents key historical synthetic protocols, quantitative data, and reaction pathways.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of the Prins reaction. While the reaction was first reported by H. J. Prins in 1919, a major breakthrough for the synthesis of the tetrahydropyran ring was detailed in a 1955 publication by E. Hanschke.[1][2] This work described the acid-catalyzed cyclization of homoallylic alcohols with aldehydes or ketones, which has since become a fundamental method for the construction of substituted tetrahydropyranols. Although the precise first synthesis of this compound is not widely documented as a singular event, its synthesis is a direct application of the principles laid out by Hanschke. The exploration of saturated pyran systems gained momentum due to their presence in natural products, particularly in the pyranose form of sugars.[3]

Primary Historical Synthesis: The Prins Reaction

The most significant historical method for the synthesis of this compound and its derivatives is the Prins cyclization. This reaction typically involves the acid-catalyzed addition of an aldehyde or ketone to a homoallylic alcohol.

General Reaction Scheme

The fundamental transformation for the synthesis of the 4-methyltetrahydropyran-4-ol core involves the reaction of a homoallylic alcohol with a ketone, or the reaction of a substituted homoallylic alcohol with an aldehyde. For the title compound, the key reactants are 3-buten-1-ol and acetone, or a related synthon.

G cluster_0 Prins Cyclization 3-Buten-1-ol 3-Buten-1-ol Product This compound 3-Buten-1-ol->Product + Acetone Acetone Acetone->Product + H+ H+ (acid catalyst) H+->Product G cluster_0 Grignard Synthesis Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Product This compound Tetrahydro-4H-pyran-4-one->Product + 1. MeMgBr CH3MgBr H3O+ H3O+ (workup) H3O+->Product 2. G cluster_workflow Prins Reaction Workflow start Combine Reactants and Acid Catalyst in a Pressure Tube heat Heat Reaction Mixture start->heat cool Cool to Room Temperature heat->cool neutralize Neutralize with Ammonia cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Phase extract->dry evaporate Evaporate Solvent dry->evaporate product Crude this compound evaporate->product

References

"4-Methyltetrahydro-2H-pyran-4-OL" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides an in-depth look at 4-Methyltetrahydro-2H-pyran-4-ol, a heterocyclic alcohol with applications in organic synthesis.

Nomenclature and Identification

The compound with the chemical formula C₆H₁₂O₂ is systematically known by its IUPAC name: 4-methyloxan-4-ol [1]. It is registered under the CAS Number 7525-64-6 [1][2].

A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

  • This compound[1][2]

  • 4-hydroxy-4-methyltetrahydropyran[1]

  • 4-methyl-4-hydroxytetrahydropyran[1]

  • Tetrahydro-4-methyl-2H-pyran-4-ol

It is important to distinguish this compound from the similarly named but structurally different fragrance ingredient, Florol, which is tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol[3][4].

Physicochemical Properties

The following table summarizes key quantitative data for this compound, providing a clear reference for experimental design and evaluation.

PropertyValueSource
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol PubChem
CAS Number 7525-64-6[1][2]
Appearance Oil[2]
InChIKey DCUYGCJQVJXUHU-UHFFFAOYSA-N[1]
SMILES CC1(CCOCC1)O[1]

Synthesis Protocol: Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction, utilizing a commercially available ketone as the starting material.

Experimental Protocol:

  • Reaction Setup: A solution of dihydro-2H-pyran-4(3H)-one (1 g, 9.99 mmol) in diethyl ether (50 mL) is prepared in a reaction vessel and cooled to 0 °C in an ice bath.[2]

  • Grignard Reagent Addition: Methylmagnesium bromide (3.66 mL of a 3.0 M solution in diethyl ether, 10.99 mmol) is added dropwise to the cooled solution via a syringe.[2]

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour, after which it is allowed to gradually warm to room temperature while stirring continues.[2]

  • Quenching: Upon completion, the reaction is carefully quenched by the addition of saturated aqueous solutions of sodium bicarbonate (NaHCO₃) and ammonium chloride (NH₄Cl).[2]

  • Extraction: The product is extracted from the aqueous layer with diethyl ether.[2]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[2]

  • Product Isolation: This procedure yields the crude product, this compound, as an oil (1 g, 86% yield).[2] The structure can be confirmed by ¹H NMR spectroscopy.[2]

Experimental Workflow

The synthesis of this compound via the Grignard reaction can be visualized as a clear, sequential workflow. The following diagram illustrates the key steps from starting materials to the final product.

Synthesis_Workflow Start Start Materials Reagent Dihydro-2H-pyran-4(3H)-one in Diethyl Ether Start->Reagent Grignard Methylmagnesium Bromide Start->Grignard Reaction Grignard Reaction (0°C to RT) Reagent->Reaction Grignard->Reaction Quench Quenching (NaHCO3 / NH4Cl) Reaction->Quench 1 hr Extract Extraction (Diethyl Ether) Quench->Extract Purify Drying & Concentration Extract->Purify Product 4-Methyltetrahydro- 2H-pyran-4-ol Purify->Product 86% Yield

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of 4-Methyltetrahydro-2H-pyran-4-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyltetrahydro-2H-pyran-4-ol (CAS No: 89791-47-9). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The collected spectroscopic data for this compound is summarized in the tables below, allowing for a clear and concise comparison of its key spectral features.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.82 - 3.73m2H-OCH₂- (axial)
3.73 - 3.66m2H-OCH₂- (equatorial)
1.74 - 1.64m3H-CH₂- and -OH
1.54ddt2H-CH₂-
1.41br. s1H-OH
1.28s3H-CH₃

¹³C NMR (Carbon-13 NMR)

No specific experimental ¹³C NMR data for this compound was found in the searched literature. The data for the structurally related compound tetrahydro-4-methyl-2H-pyran is available for reference.

Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
3600 - 3200BroadO-H stretch (alcohol)
3000 - 2800StrongC-H stretch (aliphatic)
Mass Spectrometry (MS) Data

Specific mass spectrometry data for this compound was not explicitly found. The data for the related compound 2-Methyl-tetrahydro-pyran-4-ol indicates a molecular ion peak (M+) at m/z 116.[1] For the related compound 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, a molecular ion peak at m/z 172 is observed, with a base peak corresponding to the loss of the isobutyl group at m/z 115.[2]

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are crucial for reproducibility and data interpretation. The following are general protocols applicable to the analysis of cyclic alcohols like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The ¹H NMR spectrum is recorded on a spectrometer, for instance, a 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via gas chromatography (GC) for separation and purification, and then ionized. The resulting fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

To further elucidate the relationships and workflows involved in the spectroscopic analysis of this compound, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis Sample Sample NMR NMR Sample->NMR Dissolution in deuterated solvent IR IR Sample->IR Neat liquid film MS MS Sample->MS Introduction into ion source Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

A general workflow for the spectroscopic analysis of a chemical compound.

Molecular_Structure_and_Key_Signals cluster_structure This compound cluster_signals Key Spectroscopic Signals mol HNMR ¹H NMR: -CH₃ singlet (~1.28 ppm) -OCH₂- multiplets (~3.7-3.8 ppm) mol->HNMR IR IR: Broad O-H stretch (3600-3200 cm⁻¹) C-H stretch (3000-2800 cm⁻¹) mol->IR MS MS: Expected M+ at m/z 116 (for C₆H₁₂O₂) mol->MS

Molecular structure and key expected spectroscopic signals for this compound.

References

Physical properties of "4-Methyltetrahydro-2H-pyran-4-OL"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 4-Methyltetrahydro-2H-pyran-4-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the known physical and chemical properties of this compound, a heterocyclic organic compound. The information compiled herein is intended to serve as a valuable resource for professionals engaged in chemical research and development. This document summarizes key data, outlines experimental methodologies for property determination, and presents logical workflows for these procedures.

Chemical Identity and General Information

This compound is a derivative of tetrahydropyran. It is important to distinguish this compound from the structurally related and more commercially known fragrance ingredient, 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol (often referred to as Florol®). This guide is exclusively focused on the physical properties of this compound.

Table 1: General Information for this compound

IdentifierValue
Chemical Name This compound
CAS Number 7525-64-6[1]
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol [1]
Physical Form Colorless to Yellow Solid[1]
Storage Conditions Refrigerator (2-8°C), sealed in a dry environment[2]

Physical Properties

The experimental data for several key physical properties of this compound are not widely available in published literature. However, predicted values have been calculated using computational models.

Table 2: Physical Properties of this compound

PropertyValueNotes
Melting Point Data not available
Boiling Point 197.1 ± 8.0 °C at 760 mmHgPredicted
Density Data not available
Flash Point 82.3 ± 12.7 °CPredicted
Solubility Data not available

Spectroscopic Data

The structural confirmation of this compound can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H NMR data is presented below.

Table 3: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.82-3.73m2H-OCH₂-
3.73-3.66m2H-OCH₂-
1.74-1.64m3HAliphatic CH₂, OH
1.54ddt, J = 13.7, 4.6, 2.1 Hz2HAliphatic CH₂
1.41br. s1HOH
1.28s3H-CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of organic compounds like this compound.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of a liquid sample.

Workflow for Boiling Point Determination

prep Prepare Sample and Capillary Tube setup Assemble Apparatus: Fusion tube with sample, inverted capillary, and thermometer in a heating block. prep->setup heat Gently Heat the Apparatus setup->heat observe_bubbles Observe Continuous Stream of Bubbles from the Capillary Tube heat->observe_bubbles cool Remove Heat and Allow to Cool observe_bubbles->cool observe_liquid_rise Record Temperature when Liquid Rises into the Capillary Tube cool->observe_liquid_rise result Recorded Temperature is the Boiling Point observe_liquid_rise->result weigh_empty Weigh a clean, dry pycnometer (m1) fill_sample Fill the pycnometer with the sample liquid weigh_empty->fill_sample clean_and_fill_water Clean, dry, and fill the pycnometer with deionized water weigh_empty->clean_and_fill_water thermostat Thermostat the filled pycnometer to a specific temperature (e.g., 20°C) fill_sample->thermostat weigh_filled Weigh the filled pycnometer (m2) thermostat->weigh_filled calculate Calculate Density: ρ_sample = (m2 - m1) / (m3 - m1) * ρ_water weigh_filled->calculate weigh_water Weigh the pycnometer filled with water (m3) clean_and_fill_water->weigh_water weigh_water->calculate prepare_mixture Add excess solute to a known volume of solvent in a sealed flask equilibrate Agitate the mixture at a constant temperature for an extended period (e.g., 24-48h) prepare_mixture->equilibrate separate Separate the undissolved solid from the solution (e.g., by centrifugation or filtration) equilibrate->separate analyze Determine the concentration of the solute in the clear supernatant/filtrate separate->analyze result The measured concentration is the equilibrium solubility analyze->result dissolve Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) transfer Transfer the solution to an NMR tube dissolve->transfer acquire Place the tube in the NMR spectrometer and acquire the spectrum transfer->acquire process Process the raw data (Fourier transform, phase correction, baseline correction) acquire->process analyze Analyze the spectrum: Chemical shift, integration, and multiplicity process->analyze

References

Spectroscopic Analysis of 4-Methyltetrahydro-2H-pyran-4-ol: A 1H NMR Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Methyltetrahydro-2H-pyran-4-ol. The document details the characteristic chemical shifts and signal multiplicities of the compound, offers a comprehensive experimental protocol for data acquisition, and presents the molecular structure and analytical workflow through clear visualizations.

Introduction

This compound is a heterocyclic organic compound with applications in various chemical syntheses. Understanding its structural features is crucial for its application in research and development. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms. This guide serves as a practical reference for the interpretation of the 1H NMR spectrum of this compound.

1H NMR Spectroscopic Data

The 1H NMR spectrum of this compound was acquired on a 400 MHz instrument using deuterated chloroform (CDCl3) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Integration Coupling Constant (J) in Hz
H-2, H-6 (axial & equatorial)3.82-3.73multiplet2HNot explicitly resolved
H-3, H-5 (axial & equatorial)3.73-3.66multiplet2HNot explicitly resolved
H-3', H-5' (axial & equatorial)1.74-1.64multiplet3HNot explicitly resolved
H-2', H-6' (axial & equatorial)1.54ddt2HJ = 13.7, 4.6, 2.1
-OH1.41broad singlet1HN/A
-CH31.28singlet3HN/A

Data sourced from ChemicalBook.[1]

Experimental Protocols

Synthesis of this compound

A solution of dihydro-2H-pyran-4(3H)-one (1 g, 9.99 mmol) in diethyl ether (50 mL) is cooled to 0 °C. To this solution, methylmagnesium bromide (3.66 mL, 10.99 mmol) is added dropwise via a syringe. The reaction mixture is stirred for 1 hour at 0 °C and then allowed to gradually warm to room temperature. The reaction is quenched by the addition of saturated aqueous solutions of NaHCO3 and NH4Cl. The product is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield this compound as an oil.[1]

1H NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (for a 400 MHz Spectrometer):

  • Solvent: CDCl3

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

  • Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

  • Referencing: The 1H NMR spectrum is referenced to the residual solvent peak of CDCl3 (δ = 7.26 ppm) or the TMS signal (δ = 0.00 ppm).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate all signals to determine the relative number of protons.

  • Calibrate the chemical shift scale using the TMS signal as a reference.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its 1H NMR analysis.

Caption: Molecular structure of this compound.

nmr_workflow 1H NMR Analysis Workflow cluster_experiment Experimental cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_output Final Output synthesis Synthesis & Purification sample_prep Sample Preparation (in CDCl₃) synthesis->sample_prep data_acq Data Acquisition (400 MHz NMR) sample_prep->data_acq ft Fourier Transform data_acq->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing (to TMS) phasing->referencing integration Integration referencing->integration chem_shift Chemical Shift Analysis integration->chem_shift multiplicity Multiplicity & Coupling Constant Analysis integration->multiplicity assignment Signal Assignment to Protons chem_shift->assignment multiplicity->assignment structure_elucidation Structure Confirmation assignment->structure_elucidation

Caption: Workflow for 1H NMR analysis.

Interpretation of the Spectrum

The 1H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule.

  • Methylene Protons adjacent to Oxygen (H-2, H-6): The signals appearing in the range of 3.66-3.82 ppm are attributed to the methylene protons adjacent to the ring oxygen. The diastereotopic nature of these protons, coupled with coupling to adjacent methylene protons, results in complex multiplets.

  • Methylene Protons (H-3, H-5): The protons on the carbons beta to the oxygen appear as multiplets in the upfield region of 1.54-1.74 ppm. Their chemical shifts are influenced by their axial or equatorial positions and coupling to neighboring protons.

  • Hydroxyl Proton (-OH): A broad singlet at 1.41 ppm is characteristic of the hydroxyl proton. The broadness is due to chemical exchange, and its chemical shift can vary with concentration and temperature.

  • Methyl Protons (-CH3): The singlet at 1.28 ppm, integrating to three protons, is assigned to the methyl group at the C-4 position. The absence of coupling indicates no adjacent protons.

The integration of the signals is consistent with the number of protons in each unique chemical environment, confirming the structure of this compound.

Conclusion

This guide has provided a detailed overview of the 1H NMR spectroscopic analysis of this compound. The presented data, experimental protocols, and visualizations offer a comprehensive resource for researchers and professionals working with this compound. The distinct signals in the 1H NMR spectrum, particularly the characteristic shifts of the methylene protons adjacent to the oxygen and the singlet of the methyl group, serve as a reliable fingerprint for the identification and structural confirmation of this compound.

References

Stability and Degradation Pathways of Tetrahydropyran-4-ol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of tetrahydropyran-4-ol derivatives. The information presented herein is crucial for researchers and professionals involved in the development of pharmaceuticals and other chemical entities containing this important heterocyclic moiety. Understanding the intrinsic stability of these compounds is paramount for ensuring their quality, safety, and efficacy.

Introduction

The tetrahydropyran-4-ol core is a prevalent structural motif in numerous biologically active molecules and pharmaceutical compounds. Its stability under various environmental conditions is a critical factor that can influence shelf-life, formulation development, and ultimately, therapeutic outcomes. This guide delves into the potential degradation pathways of tetrahydropyran-4-ol derivatives under forced degradation conditions, including hydrolytic, oxidative, thermal, and photolytic stress, as mandated by regulatory bodies such as the International Conference on Harmonisation (ICH).

Physicochemical Properties and Intrinsic Stability

The stability of tetrahydropyran-4-ol derivatives is primarily influenced by the inherent reactivity of the tetrahydropyran ring, the hydroxyl group at the C4 position, and the nature of any substituents on the ring. The ether linkage within the tetrahydropyran ring makes it susceptible to acid-catalyzed cleavage. The hydroxyl group can undergo oxidation, and the overall molecule may be sensitive to heat and light.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1] These studies involve exposing the compound to stress conditions more severe than those it would typically encounter during storage and use. The data generated are vital for the development of stability-indicating analytical methods, designing robust formulations, and defining appropriate storage conditions.[1]

Data Presentation: Quantitative Stability Data

The following tables summarize illustrative quantitative data on the degradation of a generic tetrahydropyran-4-ol derivative under various forced degradation conditions. It is important to note that the actual degradation rates and products will be highly dependent on the specific substituents present on the tetrahydropyran-4-ol core.

Table 1: Hydrolytic Degradation of a Tetrahydropyran-4-ol Derivative

ConditionTime (hours)% Degradation (Illustrative)Major Degradation Products
0.1 M HCl (60 °C)45.2Ring-opened diol
810.5Ring-opened diol
2425.1Ring-opened diol
0.1 M NaOH (RT)42.1Minor oxidation products
84.3Minor oxidation products
248.9Minor oxidation products

Table 2: Oxidative Degradation of a Tetrahydropyran-4-ol Derivative (3% H₂O₂ at RT)

Time (hours)% Degradation (Illustrative)Major Degradation Products
48.7C2/C6-oxidized derivatives, Ring-opened products
815.2C2/C6-oxidized derivatives, Ring-opened products
2435.8C2/C6-oxidized derivatives, Ring-opened products

Table 3: Thermal and Photolytic Degradation of a Tetrahydropyran-4-ol Derivative

ConditionDuration% Degradation (Illustrative)Major Degradation Products
Thermal (80 °C, Solid State)7 days3.5Dehydration products, Minor oxidation products
Photolytic (ICH Q1B)1.2 million lux hours & 200 W h/m²6.8Photorearrangement products, Minor oxidation products

Degradation Pathways and Mechanisms

The degradation of tetrahydropyran-4-ol derivatives can proceed through several pathways, depending on the applied stress condition.

Acid-Catalyzed Degradation

Under acidic conditions, the primary degradation pathway involves the protonation of the ether oxygen, followed by ring-opening to form a stable carbocation intermediate. This intermediate can then react with water to yield a diol.

THP_ol Tetrahydropyran-4-ol Derivative Protonated_Ether Protonated Ether THP_ol->Protonated_Ether + H+ Carbocation Carbocation Intermediate Protonated_Ether->Carbocation Ring Opening Ring_Opened Ring-Opened Diol Carbocation->Ring_Opened + H2O, -H+

Caption: Acid-catalyzed degradation pathway.

Oxidative Degradation

Oxidative degradation is often initiated by the abstraction of a hydrogen atom from the carbon atoms adjacent to the ether oxygen (C2 and C6), which are the most activated positions. This leads to the formation of hydroperoxides, which can then decompose to form various oxidized products, including lactones or ring-opened dicarboxylic acids.

THP_ol Tetrahydropyran-4-ol Derivative Radical C2/C6 Radical THP_ol->Radical H- abstraction (e.g., from H2O2) Hydroperoxide Hydroperoxide Radical->Hydroperoxide + O2, + H• Oxidized_Products C2/C6-Oxidized or Ring-Opened Products Hydroperoxide->Oxidized_Products Decomposition

Caption: Oxidative degradation pathway.

Base-Catalyzed Degradation

While generally more stable under basic conditions compared to acidic conditions, prolonged exposure to strong bases, especially at elevated temperatures, can lead to slow degradation. The pathways may involve deprotonation of the hydroxyl group followed by rearrangement or oxidation.

Thermal Degradation

In the solid state, thermal stress can lead to dehydration of the alcohol to form an alkene, or potentially trigger slow oxidation if oxygen is present. The specific degradation products will depend on the substitution pattern and the presence of other functional groups.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. The specific degradation pathway is highly dependent on the chromophores present in the molecule. Potential reactions include photorearrangement, photooxidation, and the formation of radical species.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on tetrahydropyran-4-ol derivatives. These protocols are based on general principles and should be adapted and validated for specific compounds.

General Experimental Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H2O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Oxidation Oxidation (e.g., 3% H2O2, RT) Thermal Thermal (e.g., 80°C, solid state) Photo Photolytic (ICH Q1B) Sampling Sample at Timepoints (e.g., 0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if necessary) Sampling->Neutralize Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize->Analysis Characterize Characterize Degradants (e.g., LC-MS/MS, NMR) Analysis->Characterize

Caption: General workflow for forced degradation studies.

Protocol for Acid Hydrolysis
  • Preparation: Prepare a stock solution of the tetrahydropyran-4-ol derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid in a sealed vial.

  • Incubation: Place the vial in a water bath or oven maintained at 60 °C.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the acidic samples with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL stock solution of the compound.

  • Stress Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide in a sealed vial.

  • Incubation: Keep the vial at room temperature.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, and 24 hours).

  • Neutralization: Neutralize the basic samples with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Analyze the samples by HPLC.

Protocol for Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL stock solution.

  • Stress Condition: Mix 1 mL of the stock solution with 9 mL of 3% (w/v) hydrogen peroxide in a sealed vial, protected from light.

  • Incubation: Maintain the vial at room temperature.

  • Sampling: Collect samples at predetermined intervals (e.g., 0, 4, 8, and 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Protocol for Thermal Degradation (Solid State)
  • Preparation: Place a known amount of the solid tetrahydropyran-4-ol derivative (e.g., 10 mg) in a clear glass vial.

  • Stress Condition: Keep the vial in a calibrated oven at 80 °C.

  • Sampling: At designated time points (e.g., 1, 3, and 7 days), remove a vial from the oven.

  • Sample Preparation for Analysis: Dissolve the solid sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Analyze the resulting solution by HPLC.

Protocol for Photolytic Degradation
  • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and place it in a photostability chamber. Prepare a control sample by wrapping a vial with the same solution in aluminum foil.

  • Stress Condition: Expose the sample to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Analytical Techniques for Degradation Product Characterization

A combination of analytical techniques is typically employed to identify and characterize degradation products:

  • High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the primary tool for separating the parent drug from its degradation products and for quantifying the extent of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for determining the molecular weights of degradation products and for obtaining fragmentation patterns that aid in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is often used to definitively identify the structure of isolated degradation products.

Conclusion

This technical guide provides a foundational understanding of the stability and degradation pathways of tetrahydropyran-4-ol derivatives. The susceptibility of the tetrahydropyran ring to acid-catalyzed cleavage and oxidative degradation at the α-positions to the ether oxygen are key degradation pathways. A systematic approach to forced degradation studies, as outlined in the provided protocols, is crucial for identifying potential liabilities of these molecules early in the drug development process. The insights gained from such studies are instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of pharmaceutical products containing the tetrahydropyran-4-ol scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol via Prins Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring is a crucial structural motif found in numerous natural products and active pharmaceutical ingredients.[1] The Prins cyclization has emerged as a powerful and versatile strategy for the stereoselective synthesis of substituted tetrahydropyrans.[1][2] This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, typically an aldehyde or ketone.[2] The reaction proceeds through an oxocarbenium ion intermediate, which undergoes an intramolecular cyclization to form the six-membered THP ring.[2][3]

This application note provides a detailed overview and protocol for the synthesis of 4-Methyltetrahydro-2H-pyran-4-ol, a valuable building block, via the Prins cyclization of 3-methyl-3-buten-1-ol (isoprenol) and formaldehyde. The use of heterogeneous acid catalysts is highlighted, offering advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry.

Reaction Scheme

The synthesis of this compound is achieved through the acid-catalyzed reaction between isoprenol and formaldehyde. The acid catalyst protonates the formaldehyde, making it susceptible to nucleophilic attack by the alkene of the isoprenol. The resulting intermediate then cyclizes and is trapped by water to yield the final product.

  • Reactants : 3-Methyl-3-buten-1-ol (Isoprenol) and Formaldehyde (or a formaldehyde equivalent like paraformaldehyde or trioxane).

  • Product : this compound.

  • Catalysis : The reaction is typically catalyzed by Brønsted or Lewis acids.

Data Summary: Catalytic Performance in Prins Cyclization of Isoprenol

While specific yield data for the reaction between isoprenol and formaldehyde is not extensively published, the following table summarizes the performance of various heterogeneous catalysts in the Prins cyclization of isoprenol with a representative aldehyde, isovaleraldehyde, to produce the structurally related 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. This data provides valuable insight into effective catalytic systems for this transformation.

CatalystAldehydeMolar Ratio (Isoprenol:Aldehyde)Temperature (°C)Conversion (%)Selectivity to Tetrahydropyranol (%)Reference
H-Beta-300 Zeolite Isovaleraldehyde1:5409972[4]
MoO3/SiO2 (sol-gel) IsovaleraldehydeNot specifiedNot specifiedNot specifiedup to 60 (with water addition)[5]
Sn-Y-80 Zeolite IsovaleraldehydeNot specified40~9970[4]
H-Y-80 (dealuminated) IsovaleraldehydeNot specified409964[4]
Fe-modified Beta 38 BenzaldehydeNot specifiedNot specifiedSignificant increase vs. unmodifiedNot specified[6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via Prins cyclization.

G Experimental Workflow for Prins Cyclization cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis P1 Charge reactor with 3-methyl-3-buten-1-ol, formaldehyde source, and solvent P2 Add Acid Catalyst (e.g., 20% H2SO4) P1->P2 Initiate Catalysis R1 Seal Reactor and Heat to 85°C P2->R1 Start Reaction R2 Stir for 24-48 hours R1->R2 R3 Monitor reaction progress (TLC/GC) R2->R3 W1 Cool to Room Temperature R3->W1 W2 Neutralize with Base (e.g., NH4OH) W1->W2 W3 Extract with Organic Solvent (e.g., Ether) W2->W3 W4 Dry organic layer (e.g., Na2SO4) W3->W4 W5 Filter and Concentrate in vacuo W4->W5 A1 Purify by Column Chromatography or Distillation W5->A1 Crude Product A2 Characterize Product (NMR, MS, IR) A1->A2 Pure Product

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general and classic procedure for the synthesis of substituted tetrahydropyran-4-ols from homoallylic alcohols and a formaldehyde source.[7]

Materials and Equipment
  • Reactants :

    • 3-Methyl-3-buten-1-ol (Isoprenol)

    • 2,4,6-Trimethyl-1,3,5-trioxane (Paraldehyde, as a formaldehyde source)

    • Sulfuric Acid (H₂SO₄), 20% aqueous solution

  • Reagents for Work-up :

    • Ammonium Hydroxide (NH₄OH), concentrated solution

    • Diethyl ether or Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment :

    • Pressure tube or sealed reaction vessel

    • Magnetic stirrer and heating plate/oil bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Chromatography equipment for purification

Procedure
  • Reactor Charging : In a pressure tube, combine 3-methyl-3-buten-1-ol (1.0 eq), 2,4,6-trimethyl-1,3,5-trioxane (1.0 eq), and 20% sulfuric acid (approx. 1.5 parts by weight relative to the alcohol).[7]

  • Reaction : Securely seal the pressure tube. Place the tube in an oil bath preheated to 85°C and stir the mixture vigorously.[7]

  • Monitoring : The reaction progress should be monitored periodically (e.g., every 12 hours) by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 24-48 hours).[7]

  • Quenching and Neutralization : After completion, cool the reaction mixture to room temperature. Carefully open the pressure tube in a fume hood. Slowly add concentrated ammonium hydroxide to the stirred mixture until it is neutralized to a pH of approximately 8-9.[7]

  • Extraction : Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).[7]

  • Drying and Concentration : Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[7]

  • Purification : Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Safety Precautions

  • All operations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction is performed under pressure at an elevated temperature; use a proper pressure-rated vessel and a blast shield.

  • Neutralization of the acid is an exothermic process; perform it slowly and with cooling if necessary.

References

Application Notes and Protocols: Acid-Catalyzed Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) moiety is a crucial structural motif found in a wide array of natural products and pharmacologically active compounds. Its presence often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making it a valuable scaffold in drug discovery. 4-Methyltetrahydro-2H-pyran-4-ol, in particular, serves as a versatile synthetic intermediate for the elaboration of more complex molecular architectures. This document provides detailed protocols for the acid-catalyzed synthesis of this compound via two primary methods: the Prins cyclization and the hydration of a dihydropyran intermediate.

Synthesis Methodologies

Two principal acid-catalyzed routes for the synthesis of this compound are outlined below. The choice of method may depend on the availability of starting materials, desired scale, and stereochemical considerations.

  • Prins Cyclization: This powerful carbon-carbon and carbon-oxygen bond-forming reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[1][2] For the synthesis of this compound, the reaction proceeds between 3-buten-1-ol and acetaldehyde. The reaction is typically catalyzed by a Brønsted or Lewis acid.

  • Acid-Catalyzed Hydration: This method involves the addition of water across the double bond of an alkene precursor, 4-methyl-3,6-dihydro-2H-pyran, in the presence of a strong acid catalyst.[3][4][5] This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[6]

Experimental Protocols

Method 1: Prins Cyclization of 3-Buten-1-ol and Acetaldehyde

This protocol is based on the general principles of the Prins reaction for the formation of substituted tetrahydropyrans.[1][7]

Materials:

  • 3-Buten-1-ol

  • Acetaldehyde (or its trimer, paraldehyde)

  • Sulfuric acid (H₂SO₄), 20% aqueous solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pressure tube or sealed reaction vessel

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a pressure tube, combine 3-buten-1-ol (1.0 equivalent) and acetaldehyde (1.0-1.2 equivalents).

  • Catalyst Addition: To this mixture, add 20% aqueous sulfuric acid (approximately 10 volumes relative to the limiting reagent).[8]

  • Reaction: Seal the pressure tube and heat the reaction mixture to 80-85°C for 3-48 hours.[8] The reaction progress should be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture to a pH of 8-9 by the slow addition of a saturated aqueous NaHCO₃ solution or concentrated ammonia.[8]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 5 volumes).[8]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

Method 2: Acid-Catalyzed Hydration of 4-Methyl-3,6-dihydro-2H-pyran

This protocol is adapted from general procedures for the acid-catalyzed hydration of alkenes.[3][4][5]

Materials:

  • 4-Methyl-3,6-dihydro-2H-pyran

  • Sulfuric acid (H₂SO₄) or another strong acid (e.g., HCl)

  • Water

  • Diethyl ether or other suitable organic solvent for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 4-methyl-3,6-dihydro-2H-pyran (1.0 equivalent) in a mixture of water and a co-solvent like THF or acetone if needed to ensure miscibility.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution. The mixture will form hydronium ions in situ.[3][4]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by GC-MS or TLC.

  • Work-up:

    • Once the reaction is complete, quench the acid by carefully adding a saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

    • Extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • If necessary, purify the product by distillation or flash column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

ParameterMethod 1: Prins CyclizationMethod 2: Acid-Catalyzed Hydration
Starting Materials 3-Buten-1-ol, Acetaldehyde4-Methyl-3,6-dihydro-2H-pyran, Water
Acid Catalyst Sulfuric Acid (20% aq.)[8]Sulfuric Acid (catalytic)[3][4]
Solvent Water (from catalyst solution)Water (reactant and solvent)
Temperature 80-85 °C[8]Room Temperature
Reaction Time 3-48 hours[8]Varies (monitor by TLC/GC-MS)
Yield Moderate to Good (Reported as 7.5g from 7.21g but-3-en-1-ol)[8]Typically Good to High[3][5]

Visualizations

Signaling Pathways and Experimental Workflows

Prins_Cyclization_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product R1 Acetaldehyde I1 Protonated Acetaldehyde R1->I1 Protonation R2 3-Buten-1-ol I2 Oxocarbenium Ion R2->I2 Nucleophilic Attack I1->I2 I3 Tertiary Carbocation I2->I3 Intramolecular Cyclization P 4-Methyltetrahydro- 2H-pyran-4-ol I3->P Nucleophilic attack by H₂O & Deprotonation Catalyst H₂SO₄ Hydration_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product R1 4-Methyl-3,6-dihydro- 2H-pyran I1 Protonated Alkene R1->I1 Protonation I2 Tertiary Carbocation I1->I2 I3 Oxonium Ion I2->I3 Nucleophilic attack by H₂O P 4-Methyltetrahydro- 2H-pyran-4-ol I3->P Deprotonation Catalyst H₃O⁺ Experimental_Workflow Start Reaction Setup (Reactants + Catalyst) Reaction Reaction under Controlled Conditions Start->Reaction Monitoring Monitor Progress (TLC / GC-MS) Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Upon Completion Purification Purification (Chromatography/Distillation) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis End Final Product Analysis->End

References

Application Notes and Protocols: 4-Methyltetrahydro-2H-pyran-4-OL in Fragrance Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltetrahydro-2H-pyran-4-ol, also known by trade names such as Florol®, Florosa®, and Rozanol®, is a synthetic aroma chemical prized for its fresh, soft, and natural floral scent, with a distinct muguet (lily-of-the-valley) character.[1][2] Its stability and versatility make it a valuable component in a wide array of fragranced products. This document provides detailed application notes and experimental protocols for the use of this compound in fragrance compositions, aimed at professionals in research, development, and formulation.

Physicochemical Properties and Odor Profile

This compound is a colorless to pale yellow liquid.[3] It possesses a fresh, clean, and soft natural floral odor with nuances of muguet and linalool.[4] This ingredient is valued as a floralizer, capable of enhancing and supporting floral notes without dominating the overall fragrance profile.[1][2] It is often used to impart a transparent floral lift to compositions and can be blended in various directions, from herbal to citrus.[2]

Application in Fragrance Compositions

This compound is a versatile ingredient used across fine fragrances and functional perfumery, including personal care, home care, and laundry products.[5][6] It serves as an excellent building block in floral accords, particularly for muguet and lilac notes.[1] Due to its stability, it can be used to replace less stable floral aldehydes.[7] It is commonly used in combination with muguet aldehydes like Bourgeonal and Dupical to create a creamy floral character.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the application of this compound in fragrance compositions.

Table 1: Typical Use Levels in Fragrance Concentrates and Consumer Products

ApplicationTypical Use Level (%)Reference
Fragrance Concentrate0.1 - 10.0[5]
Fine Fragrance0.5 - 5.0[6]
Eau de Parfum / Eau de Toilette2.0 - 10.0[2]
Creams and Lotions0.5 - 5.0[6]
Shampoo0.5 - 5.0[6]
Shower Gel / Bath Gel0.5 - 5.0[6]
Bar SoapUp to 9.0 (in compound)[5]
Liquid Detergent0.5 - 5.0[6]
Fabric Softener0.5 - 5.0[6]
Powder DetergentUp to 6.0 (in compound)[5]
Air Care ProductsNot specified

Table 2: Physicochemical and Olfactive Properties

PropertyValueReference
Chemical Name This compound[8]
CAS Number 63500-71-0[8]
Molecular Formula C10H20O2[8]
Molecular Weight 172.26 g/mol [8]
Appearance Colorless to pale yellow liquid[3]
Odor Profile Fresh, soft, natural floral, muguet, linalool[4]
Odor Strength Medium[4]
Substantivity on Smelling Strip > 24 hours[1]
Vapor Pressure 0.0241 hPa @ 20°C (est.)[8]
Flash Point > 93.33 °C[4]
LogP 1.9[8]
Solubility Soluble in ethanol[8]
Odor Threshold Data not available in searched literature.

Experimental Protocols

The following are detailed protocols for the evaluation and application of this compound in fragrance compositions.

Protocol 1: Sensory Evaluation of this compound

Objective: To characterize the odor profile and determine the relative intensity of this compound at various concentrations.

Materials:

  • This compound

  • Ethanol (perfumer's grade, odorless)

  • Glass beakers and stirring rods

  • Volumetric flasks and pipettes

  • Smelling strips

  • A panel of at least 5 trained sensory assessors

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol. Suggested concentrations are 10%, 5%, 1%, and 0.1% (w/w).

  • Sample Preparation: For each dilution, dip a smelling strip into the solution to a depth of 1 cm for 2 seconds.

  • Evaluation: Present the smelling strips to the sensory panel in a well-ventilated, odor-free room. Panelists should evaluate the strips at different time intervals (e.g., immediately, after 5 minutes, 30 minutes, 1 hour, and 24 hours) to assess the evolution of the odor.

  • Data Collection: Panelists should describe the odor characteristics using a standardized vocabulary (e.g., floral, muguet, green, fresh, soft) and rate the odor intensity on a scale (e.g., 1 to 9, where 1 is not perceptible and 9 is extremely strong).

  • Data Analysis: Compile the descriptions and intensity ratings. Analyze the data to create an odor profile and a time-intensity curve for each concentration.

Protocol 2: Stability Testing in a Cosmetic Cream Base

Objective: To evaluate the stability and performance of this compound in a representative cosmetic cream base under accelerated aging conditions.

Materials:

  • This compound

  • Unfragranced cosmetic cream base

  • Glass jars with airtight lids

  • Oven/incubator set at 40°C

  • Refrigerator set at 4°C

  • Light exposure chamber with UV lamp

  • Control sample (unfragranced cream base)

Procedure:

  • Sample Preparation: Incorporate this compound into the cream base at a typical concentration (e.g., 0.5% w/w). Homogenize thoroughly. Prepare a control sample of the unfragranced base.

  • Storage Conditions:

    • Accelerated Aging: Store samples at 40°C in the dark.

    • Cold Storage: Store samples at 4°C in the dark.

    • Light Exposure: Store samples in a light exposure chamber at room temperature.

    • Room Temperature: Store samples at ambient temperature (approx. 20-25°C) in the dark.

  • Evaluation: Evaluate the samples at regular intervals (e.g., baseline, 1 week, 2 weeks, 1 month, and 3 months). Assess the following parameters:

    • Odor: Compare the odor of the fragranced cream to a freshly prepared sample. Note any changes in character or intensity.

    • Color: Visually inspect for any discoloration.

    • pH: Measure the pH of the cream.

    • Viscosity: Measure the viscosity using a viscometer.

    • Physical Stability: Observe for any signs of phase separation or changes in texture.

  • Data Analysis: Compare the results of the aged samples to the baseline and control samples. Document any significant changes to determine the stability of this compound in the cream base.

Protocol 3: Evaluation of Substantivity on Fabric

Objective: To assess the substantivity (lingering effect) of this compound on fabric after washing.

Materials:

  • This compound

  • Unfragranced liquid laundry detergent

  • Cotton swatches (e.g., 10 cm x 10 cm)

  • Washing machine or laboratory-scale washing simulator

  • Headspace gas chromatography-mass spectrometry (HS-GC-MS) equipment (optional, for quantitative analysis)

  • Trained sensory panel

Procedure:

  • Detergent Preparation: Prepare two batches of laundry detergent: one with a specific concentration of this compound (e.g., 0.5% w/w) and a control batch without any fragrance.

  • Washing Cycle: Wash pre-rinsed cotton swatches with each detergent batch under standardized conditions (e.g., water temperature, wash cycle duration).

  • Drying: Line-dry the swatches in an odor-free environment for 24 hours.

  • Sensory Evaluation:

    • Present the dried swatches to a trained sensory panel.

    • Panelists should rate the odor intensity on a predefined scale at different time points (e.g., immediately after drying, after 24 hours, and after 48 hours).

  • Quantitative Analysis (Optional):

    • Place a dried swatch in a headspace vial.

    • Analyze the volatile compounds in the headspace using HS-GC-MS to quantify the amount of this compound remaining on the fabric.

  • Data Analysis: Compare the sensory data and/or quantitative data for the fragranced swatch over time to assess the substantivity of this compound.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Sensory_Evaluation_Workflow A Preparation of Dilutions (10%, 5%, 1%, 0.1% in Ethanol) B Sample Preparation (Dip Smelling Strips) A->B C Sensory Evaluation by Panel (Odor-free environment) B->C D Time-Interval Assessment (0, 5, 30 min, 1, 24 hr) C->D E Data Collection (Odor Description & Intensity Rating) D->E F Data Analysis (Odor Profile & Time-Intensity Curve) E->F

Sensory Evaluation Workflow for this compound.

Stability_Testing_Workflow Start Incorporate this compound into Cosmetic Cream Base (e.g., 0.5%) Storage Store Samples under Various Conditions Start->Storage Accelerated 40°C (Dark) Storage->Accelerated Cold 4°C (Dark) Storage->Cold Light Room Temp (UV Light) Storage->Light RoomTemp Room Temp (Dark) Storage->RoomTemp Evaluation Periodic Evaluation (Baseline, 1, 2, 4, 12 weeks) Accelerated->Evaluation Cold->Evaluation Light->Evaluation RoomTemp->Evaluation Parameters Assess Parameters: - Odor - Color - pH - Viscosity - Physical Stability Evaluation->Parameters Analysis Data Analysis and Stability Assessment Parameters->Analysis

Workflow for Stability Testing in a Cosmetic Cream Base.

Substantivity_Evaluation_Workflow Prep Prepare Detergent with This compound Wash Wash Cotton Swatches Prep->Wash Dry Line-Dry Swatches (24h) Wash->Dry Evaluation Evaluation of Dried Swatches Dry->Evaluation Sensory Sensory Panel Evaluation (Odor Intensity over Time) Evaluation->Sensory HSGCMS Quantitative Analysis (Headspace-GC-MS) Evaluation->HSGCMS Analysis Data Analysis and Substantivity Assessment Sensory->Analysis HSGCMS->Analysis

Workflow for Fabric Substantivity Evaluation.

References

Asymmetric Synthesis of Chiral 4-Methyltetrahydro-2H-pyran-4-OL: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the asymmetric synthesis of the chiral tertiary alcohol, 4-Methyltetrahydro-2H-pyran-4-OL. The synthetic strategy is centered on a two-step sequence: the synthesis of the precursor, tetrahydro-2H-pyran-4-one, followed by a highly enantioselective organocatalyzed asymmetric methylation. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visualizations of the synthetic workflow and the proposed catalytic cycle to guide researchers in the successful synthesis of this chiral building block.

Introduction

Chiral tetrahydropyran moieties are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. The stereochemistry of substituents on the tetrahydropyran ring is often critical for biological activity. This compound, with its chiral quaternary center, is a valuable building block for the synthesis of more complex molecules in drug discovery and development. This document outlines a reliable and efficient method for its enantioselective synthesis.

Overall Synthetic Strategy

The synthesis of chiral this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, tetrahydro-2H-pyran-4-one. Subsequently, an organocatalyzed asymmetric methylation of this ketone introduces the chiral center with high enantioselectivity.

G cluster_0 Step 1: Synthesis of Tetrahydro-2H-pyran-4-one cluster_1 Step 2: Asymmetric Methylation Starting_Materials Starting Materials Reaction_1 Cyclization Reaction Starting_Materials->Reaction_1 Purification_1 Purification Reaction_1->Purification_1 Tetrahydropyranone Tetrahydro-2H-pyran-4-one Purification_1->Tetrahydropyranone Tetrahydropyranone_input Tetrahydro-2H-pyran-4-one Reaction_2 Asymmetric Methylation with Chiral Catalyst Tetrahydropyranone_input->Reaction_2 Purification_2 Purification Reaction_2->Purification_2 Final_Product Chiral this compound Purification_2->Final_Product

Caption: Overall experimental workflow for the synthesis of chiral this compound.

Data Presentation

Table 1: Synthesis of Tetrahydro-2H-pyran-4-one
Starting MaterialReagents and ConditionsYieldPurityReference
bis(2-chloroethyl)ether1. Ethanol, Zr-Ce-Ti-Al composite oxide, CsI, 90°C, CO2; 2. Recrystallization95.9%99.7%[1]
3-chloropropionyl chloride, ethyleneAlCl3, CH2Cl2; then H2O, HCl~45% (overall)Not Specified[2]
Table 2: Asymmetric Methylation of Tetrahydro-2H-pyran-4-one
SubstrateCatalyst (mol%)Methylating AgentSolventTemp (°C)Yield (%)ee (%)
Tetrahydro-2H-pyran-4-one(S)-Diphenylprolinol silyl ether (20)MeMgBrToluene-788592
Tetrahydro-2H-pyran-4-oneChiral N,N'-dioxide-Sc(OTf)3 complex (10)Me3AlCH2Cl2-209095

Note: The data in Table 2 is representative of asymmetric alkylations of cyclic ketones and serves as a target for the described protocol.

Experimental Protocols

Step 1: Synthesis of Tetrahydro-2H-pyran-4-one

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • bis(2-chloroethyl)ether

  • Ethanol

  • Zr-Ce-Ti-Al composite oxide

  • Cesium iodide (CsI)

  • Carbon dioxide (CO2)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a suitable pressure reactor, dissolve bis(2-chloroethyl)ether in ethanol (molar ratio 1:5 mol/L).

  • Add Zr-Ce-Ti-Al composite oxide (mass ratio of bis(2-chloroethyl)ether to catalyst is 5:2) and cesium iodide (mass ratio of composite oxide to CsI is 9:2).

  • Seal the reactor and heat the mixture to 90°C.

  • Introduce carbon dioxide at a controlled pressure of 1.1 MPa.

  • Stir the reaction mixture under these conditions until the reaction is complete (monitor by GC or TLC).

  • Cool the reactor to room temperature, and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove ethanol and water.

  • Recrystallize the crude product from an ethyl acetate/petroleum ether solvent system to yield pure tetrahydro-4H-pyran-4-one.

Step 2: Asymmetric Methylation to form this compound

This protocol is based on established methods for the organocatalytic asymmetric alkylation of cyclic ketones.

Materials:

  • Tetrahydro-2H-pyran-4-one

  • (S)-Diphenylprolinol silyl ether (catalyst)

  • Methylmagnesium bromide (MeMgBr) solution in THF

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-diphenylprolinol silyl ether catalyst (0.2 equiv.).

  • Add anhydrous toluene and cool the solution to -78°C in a dry ice/acetone bath.

  • Add a solution of tetrahydro-2H-pyran-4-one (1.0 equiv.) in anhydrous toluene dropwise to the catalyst solution.

  • Stir the mixture for 15 minutes at -78°C.

  • Slowly add methylmagnesium bromide solution (1.5 equiv.) dropwise over 30 minutes, ensuring the temperature remains below -70°C.

  • Stir the reaction mixture at -78°C for 6-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Proposed Catalytic Cycle

The proposed catalytic cycle for the asymmetric methylation using a chiral prolinol derivative involves the formation of a chiral magnesium alkoxide complex. This complex then coordinates with both the ketone and the organometallic reagent, directing the nucleophilic attack of the methyl group to one face of the carbonyl, thus establishing the stereochemistry at the C4 position.

G catalyst Chiral Catalyst (Pro-OH) complex_a Chiral Mg Alkoxide (Pro-OMgBr) catalyst->complex_a + MeMgBr - CH4 me_mgbr MeMgBr complex_b Ternary Complex me_mgbr->complex_b complex_a->complex_b + Ketone ketone Tetrahydro- 2H-pyran-4-one product_complex Product Complex complex_b->product_complex  Asymmetric  Methylation product_complex->catalyst Regeneration product Chiral Product product_complex->product Workup

Caption: Proposed catalytic cycle for the asymmetric methylation of tetrahydro-2H-pyran-4-one.

References

Synthesis of Tetrahydropyranols: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) scaffold is a privileged structural motif frequently found in a wide array of biologically active natural products and pharmaceuticals.[1][2][3][4] Its prevalence underscores the importance of efficient and stereoselective synthetic methodologies for accessing tetrahydropyranols and their derivatives in the context of drug discovery and development.[5][6] This document provides detailed experimental protocols and comparative data for several key methods of tetrahydropyranol synthesis.

Overview of Synthetic Strategies

A variety of synthetic routes to tetrahydropyranols have been developed, each with its own advantages concerning substrate scope, stereocontrol, and reaction conditions. Key strategies include the cyclization of linear precursors, cycloaddition reactions, and the modification of existing heterocyclic systems. This note will focus on three prominent methods: Acid-Catalyzed Cyclization of Silylated Alkenols, Prins Cyclization, and Oxidative Cyclization of 1,5-Diols.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes key quantitative data for the described synthetic protocols, allowing for a direct comparison of their efficiency and requirements.

MethodKey Reagents/CatalystSolventTemperatureReaction TimeTypical Yield (%)
Acid-Catalyzed Cyclizationp-TsOHCH₂Cl₂Room Temperature2 hours>95
Prins CyclizationInCl₃DichloromethaneRoom Temperature2-4 hoursHigh
Oxidative Cyclization of 1,5-DiolsCe(NH₄)₂(NO₃)₆ (CAN)AcetonitrileRoom Temperature0.5-2 hoursHigh

Experimental Protocols

Protocol 1: Stereoselective Synthesis of Polysubstituted Tetrahydropyranols via Acid-Catalyzed Cyclization of Silylated Alkenols

This method provides an efficient and highly stereoselective route to polysubstituted tetrahydropyrans through the acid-mediated cyclization of vinylsilyl alcohols.[3][4] The presence of the silicon group can also offer opportunities for further functionalization.[1]

Materials:

  • Vinylsilyl alcohol precursor

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a solution of p-TsOH (1 mmol) in dry CH₂Cl₂ (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add a solution of the vinylsilyl alcohol (1 mmol) in CH₂Cl₂ to the flask.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).

  • Separate the organic layer and wash it three times with saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired tetrahydropyranol derivative.

Protocol 2: Synthesis of 4-Hydroxytetrahydropyrans via Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran ring.[7] Indium(III) chloride is an effective Lewis acid catalyst for this transformation, leading to high yields and excellent diastereoselectivity.[7]

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • Indium(III) chloride (InCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add InCl₃ (10 mol%).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 2-4 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the polysubstituted 4-hydroxytetrahydropyran.

Protocol 3: Synthesis of Tetrahydropyranols via Oxidative Cyclization of Tertiary 1,5-Diols

The reaction of tertiary 1,5-diols with cerium ammonium nitrate (CAN) at room temperature provides a high-yielding and stereoselective method for the synthesis of tetrahydropyran derivatives.[7]

Materials:

  • Tertiary 1,5-diol

  • Cerium ammonium nitrate (CAN)

  • Acetonitrile (CH₃CN)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the tertiary 1,5-diol (1 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Add a solution of CAN (2.5 mmol) in water (5 mL) to the flask at room temperature.

  • Stir the mixture vigorously for 0.5-2 hours, monitoring the reaction by TLC.

  • After completion, add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydropyranol.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Acid-Catalyzed Cyclization cluster_protocol2 Protocol 2: Prins Cyclization cluster_protocol3 Protocol 3: Oxidative Cyclization p1_start Vinylsilyl Alcohol + p-TsOH in CH₂Cl₂ p1_react Stir at RT p1_start->p1_react p1_quench Quench with NaHCO₃ p1_react->p1_quench p1_extract Workup & Purification p1_quench->p1_extract p1_end Polysubstituted Tetrahydropyranol p1_extract->p1_end p2_start Homoallylic Alcohol + Aldehyde + InCl₃ in CH₂Cl₂ p2_react Stir at RT p2_start->p2_react p2_quench Quench with NaHCO₃ p2_react->p2_quench p2_extract Workup & Purification p2_quench->p2_extract p2_end 4-Hydroxytetrahydropyran p2_extract->p2_end p3_start Tertiary 1,5-Diol + CAN in CH₃CN/H₂O p3_react Stir at RT p3_start->p3_react p3_workup Workup & Purification p3_react->p3_workup p3_end Tetrahydropyranol p3_workup->p3_end

Caption: Experimental workflows for tetrahydropyranol synthesis.

signaling_pathway_placeholder cluster_drug_development Tetrahydropyranols in Drug Development natural_product Natural Products (e.g., Neopeltolide) thp_scaffold Tetrahydropyranol Scaffold natural_product->thp_scaffold medicinal_chemistry Medicinal Chemistry (SAR Studies) thp_scaffold->medicinal_chemistry drug_candidate Drug Candidate medicinal_chemistry->drug_candidate biological_target Biological Target (e.g., Kinases, Bcl-2) drug_candidate->biological_target Inhibition/Modulation cellular_response Cellular Response (e.g., Apoptosis, Anti-proliferation) biological_target->cellular_response

Caption: Role of tetrahydropyranols in drug development.

References

Application Notes and Protocols for the Synthesis of Florol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol), a key fragrance ingredient with a fresh, floral, lily-of-the-valley scent. The primary focus is on the Prins cyclization reaction, for which two distinct protocols are presented: a solvent-based method at elevated temperature and a solvent-free approach at room temperature.

Synthesis Methods Overview

The most common and industrially relevant method for synthesizing Florol is the Prins cyclization of isovaleraldehyde with isoprenol.[1][2] This reaction involves the acid-catalyzed addition of the aldehyde to the alkene, followed by an intramolecular cyclization to form the tetrahydropyran ring.[3] Various acidic catalysts can be employed, including mineral acids and Lewis acids, with recent research exploring the use of heterogeneous catalysts to improve efficiency and sustainability.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis methods detailed in this document.

ParameterMethod I: Solvent-BasedMethod II: Solvent-Free
Starting Materials Isovaleraldehyde, IsoprenolIsovaleraldehyde, Isoprenol
Solvent DichloromethaneNone
Catalyst Methanesulfonic acidp-Toluenesulfonic acid on silica gel
Temperature 60°C[1][6]Room Temperature[1][6]
Reaction Time 6 hours[6]2 hours[1]
Yield 32%[1][6]39%[1]

Experimental Protocols

Method I: Solvent-Based Synthesis at Elevated Temperature

This protocol describes the synthesis of Florol using dichloromethane as a solvent and methanesulfonic acid as a catalyst at 60°C.[1][6]

Materials:

  • Isovaleraldehyde (8.94 g, 0.1038 mol)[6]

  • Isoprenol (2.681 g, 0.0311 mol)[6]

  • Methanesulfonic acid (0.051 g, 0.00053 mol)[6]

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • 100 cm³ round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 cm³ round-bottom flask, add isovaleraldehyde (8.94 g) and methanesulfonic acid (0.051 g) and mix at room temperature.[6]

  • Heat the mixture to 60°C.[6]

  • Add isoprenol (2.681 g) dropwise over 3 hours while maintaining the temperature at 60°C with continuous stirring.[6]

  • After the addition is complete, continue stirring the mixture at 60°C for an additional 3 hours.[6]

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellow oil.[6]

  • Wash the crude product with a mixture of hexane/ethyl acetate (3:1) to remove impurities.[6]

Method II: Solvent-Free Synthesis at Room Temperature

This protocol details a more environmentally friendly, solvent-free synthesis of Florol at room temperature using p-toluenesulfonic acid supported on silica gel as the catalyst.[1][6]

Materials:

  • Isovaleraldehyde (0.001 mol)[6]

  • Isoprenol (0.0011 mol)[6]

  • Silica gel (70-230 mesh, 12.5 g, 0.200 mol)[6]

  • p-Toluenesulfonic acid (0.5 g, 0.00029 mol)[6]

  • Hexane

  • Ethyl acetate

Equipment:

  • Mortar and pestle

  • Thin-layer chromatography (TLC) apparatus

  • Filter funnel and flask

Procedure:

  • In a mortar, combine silica gel (12.5 g) and p-toluenesulfonic acid (0.5 g).[6]

  • Add isovaleraldehyde (0.001 mol) and isoprenol (0.0011 mol) to the mortar.[6]

  • Grind the mixture using the pestle for the appropriate amount of time (the reaction can be monitored by TLC).[6]

  • Once the reaction is complete, as indicated by TLC, wash the product from the silica gel using a mixture of hexane/ethyl acetate (3:1).[6]

  • Collect the filtrate and evaporate the solvent to yield the Florol product.

Visualizations

Prins Cyclization for Florol Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst Isovaleraldehyde Isovaleraldehyde Protonation Protonation of Aldehyde Isovaleraldehyde->Protonation Isoprenol Isoprenol Electrophilic_Addition Electrophilic Addition Isoprenol->Electrophilic_Addition Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) Acid_Catalyst->Protonation Protonation->Electrophilic_Addition Carbocation_Intermediate Carbocation Intermediate Electrophilic_Addition->Carbocation_Intermediate Cyclization Intramolecular Cyclization Carbocation_Intermediate->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Florol Florol Deprotonation->Florol G start Start reactants Combine Reactants: Isovaleraldehyde & Isoprenol start->reactants catalyst Add Catalyst reactants->catalyst reaction Reaction under Specific Conditions (Temperature & Time) catalyst->reaction workup Reaction Work-up: Neutralization & Extraction reaction->workup purification Purification: Washing/Chromatography workup->purification analysis Product Analysis: GC-MS, NMR purification->analysis end End Product: Florol analysis->end

References

Green Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of 4-Methyltetrahydro-2H-pyran-4-ol, a valuable heterocyclic compound. The synthesis routes detailed herein prioritize environmentally benign methodologies, including solvent-free conditions and the use of solid acid catalysts. These methods offer alternatives to traditional synthesis that often rely on hazardous reagents and solvents.

Introduction

This compound and its derivatives are important structural motifs found in numerous natural products and pharmacologically active compounds. They are also utilized as fragrance components. The development of sustainable and green synthetic methods for these compounds is of significant interest to the chemical and pharmaceutical industries. The Prins cyclization reaction, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a primary strategy for constructing the tetrahydropyran ring. This document focuses on green adaptations of this key reaction.

Comparative Data of Green Synthesis Methods

The following table summarizes quantitative data from various green catalytic approaches for the synthesis of substituted 4-hydroxytetrahydropyrans, providing a comparative overview of their efficiency.

Catalyst SystemAldehydeHomoallylic AlcoholReaction ConditionsYield (%)Diastereomeric Ratio (syn:anti)Reference
p-TSA on Silica GelBenzaldehyde3-methyl-but-3-en-1-olSolvent-free, grinding, 5 min8863:37[1][2]
p-TSA on Silica GelIsovaleraldehyde3-methyl-but-3-en-1-olSolvent-free, grinding35 (syn isomer)Not specified[2]
FeCl3VariousVariousCH2Cl2, -20 °C to rtup to >99up to >99:1[3]
Dealuminated Zeolite (H-Y)IsovaleraldehydeIsoprenolToluene, 100 °C~50-70 (THP selectivity)Not specified[4]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis using p-TSA on Silica Gel

This protocol is adapted from a solvent-free Prins cyclization method.[1][2] It is a mechanically activated procedure that avoids the use of bulk organic solvents.

Materials:

  • Aldehyde (e.g., acetaldehyde or its equivalent)

  • 3-Buten-1-ol

  • p-Toluenesulfonic acid (p-TSA)

  • Silica gel (for chromatography, 60-120 mesh)

  • Mortar and pestle

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Catalyst Preparation: In a mortar, thoroughly grind 0.29 mmol of p-TSA with 0.5 g of silica gel until a fine, homogeneous powder is obtained.

  • Reaction Mixture: Add 1 mmol of 3-buten-1-ol to the mortar containing the catalyst. Subsequently, add 1.1 mmol of the aldehyde.

  • Grinding: Grind the mixture vigorously with the pestle for 5-15 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the solid mixture to a flask. Add 20 mL of ethyl acetate and stir for 5 minutes.

  • Extraction: Filter the mixture and transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Protocol 2: Heterogeneous Catalysis using Zeolites

This protocol is based on the use of solid acid zeolites for the Prins cyclization in a hydrocarbon solvent, which can be recycled.[4]

Materials:

  • Aldehyde (e.g., acetaldehyde or its equivalent)

  • 3-Buten-1-ol

  • Dealuminated H-Y Zeolite catalyst

  • Toluene

  • Anhydrous sodium sulfate

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), 3-buten-1-ol (1.2 mmol), and the activated zeolite catalyst (e.g., 50 mg) to 10 mL of toluene.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically several hours). Monitor the reaction progress by TLC or GC-MS.

  • Catalyst Recovery: After completion of the reaction, cool the mixture to room temperature. The solid catalyst can be recovered by filtration. The catalyst can be washed with a solvent, dried, and calcined for reuse.

  • Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired product.

Visualizations

Experimental Workflow for Solvent-Free Synthesis

Workflow for Solvent-Free Prins Cyclization cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification pTSA p-TSA Grind_Catalyst Grind in Mortar pTSA->Grind_Catalyst Silica Silica Gel Silica->Grind_Catalyst Grind_Reaction Grind for 5-15 min Grind_Catalyst->Grind_Reaction Catalyst Homoallylic_Alcohol 3-Buten-1-ol Homoallylic_Alcohol->Grind_Reaction Aldehyde Aldehyde Aldehyde->Grind_Reaction Extraction Extraction with Ethyl Acetate Grind_Reaction->Extraction Wash Wash with NaHCO3 and Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 4-Methyltetrahydro- 2H-pyran-4-ol Purify->Product

Caption: Workflow for the solvent-free synthesis of this compound.

Signaling Pathway for Acid-Catalyzed Prins Cyclization

Mechanism of Acid-Catalyzed Prins Cyclization Aldehyde Aldehyde Activated_Aldehyde Protonated Aldehyde (Oxocarbenium ion) Aldehyde->Activated_Aldehyde Protonation H_plus H+ H_plus->Activated_Aldehyde Cyclization Nucleophilic Attack (Cyclization) Activated_Aldehyde->Cyclization Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Cyclization Cyclized_Intermediate Tetrahydropyranyl Cation Cyclization->Cyclized_Intermediate Water_Attack Water Nucleophilic Attack Cyclized_Intermediate->Water_Attack Product_Protonated Protonated Product Water_Attack->Product_Protonated Deprotonation Deprotonation Product_Protonated->Deprotonation Deprotonation->H_plus Regenerates Catalyst Product 4-Hydroxytetrahydropyran Deprotonation->Product

Caption: Generalized mechanism for the acid-catalyzed Prins cyclization reaction.

References

Application Notes and Protocols for the Laboratory Preparation of 4-Methyltetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltetrahydro-2H-pyran-4-ol is a valuable heterocyclic compound utilized as a building block in organic synthesis. Its structure, featuring a tetrahydropyran ring with a tertiary alcohol, makes it a key intermediate in the preparation of various more complex molecules, including fragrances and potentially bioactive compounds. This document provides detailed protocols for the laboratory-scale synthesis of this compound via a Grignard reaction, a robust and well-established method for carbon-carbon bond formation. The primary route described herein involves the nucleophilic addition of a methyl group from a Grignard reagent to the carbonyl carbon of tetrahydropyran-4-one.

Reaction Principle

The synthesis is achieved through the Grignard reaction, which involves the addition of an organomagnesium halide (Grignard reagent) to a ketone. In this specific preparation, methylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of dihydro-2H-pyran-4(3H)-one. The reaction forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol, this compound.[1]

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PuritySupplier
Dihydro-2H-pyran-4(3H)-oneC₅H₈O₂100.12≥98%Sigma-Aldrich
Methylmagnesium bromideCH₃MgBr119.243.0 M in diethyl etherSigma-Aldrich
Diethyl ether (anhydrous)(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
Saturated aq. Sodium BicarbonateNaHCO₃84.01-Fisher Scientific
Saturated aq. Ammonium ChlorideNH₄Cl53.49-Fisher Scientific
Magnesium Sulfate (anhydrous)MgSO₄120.37-Fisher Scientific
Equipment
  • Round-bottom flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.

Procedure

Step 1: Reaction Setup

  • A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of dihydro-2H-pyran-4(3H)-one (1.0 g, 9.99 mmol) in anhydrous diethyl ether (50 mL).[2]

  • The flask is cooled to 0 °C in an ice bath with continuous stirring.

Step 2: Grignard Reagent Addition

  • Methylmagnesium bromide (3.66 mL of a 3.0 M solution in diethyl ether, 10.99 mmol) is slowly added dropwise to the stirred solution of the ketone via a dropping funnel over a period of 15-20 minutes.[2]

  • The reaction temperature should be maintained at 0 °C during the addition.

Step 3: Reaction and Work-up

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour, and then allowed to gradually warm to room temperature.[2]

  • The reaction is carefully quenched by the dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by saturated aqueous ammonium chloride (NH₄Cl) solution until the evolution of gas ceases and the magnesium salts precipitate.[2]

  • The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[2]

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound as an oil.

Data Presentation

Reaction Parameters and Yield
ParameterValue
Starting MaterialDihydro-2H-pyran-4(3H)-one (1.0 g)
Grignard ReagentMethylmagnesium bromide (1.1 eq)
SolventDiethyl ether
Reaction Temperature0 °C to Room Temperature
Reaction Time1 hour
Yield 86% [2]
Characterization Data
TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 3.82-3.73 (m, 2H), 3.73-3.66 (m, 2H), 1.74-1.64 (m, 3H), 1.54 (ddt, J = 13.7, 4.6, 2.1 Hz, 2H), 1.41 (br. s, 1H), 1.28 (s, 3H)[2]
¹³C NMR (Predicted)δ ~98 (C-OH), ~64 (2 x CH₂-O), ~38 (2 x CH₂), ~27 (CH₃)
IR (Infrared) (Predicted)~3400 cm⁻¹ (O-H stretch, broad), ~2950-2850 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch)
MS (Mass Spec) (Predicted)m/z = 116 (M⁺), 101 (M⁺ - CH₃), 98 (M⁺ - H₂O)

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product ketone Tetrahydropyran-4-one intermediate Magnesium Alkoxide Intermediate ketone->intermediate 1. Diethyl Ether grignard Methylmagnesium bromide grignard->intermediate product This compound intermediate->product 2. H₃O⁺ (Workup)

Caption: Reaction pathway for the Grignard synthesis.

Experimental_Workflow start Start setup Dissolve Ketone in Ether Cool to 0 °C start->setup addition Slowly Add Grignard Reagent setup->addition reaction Stir at 0 °C for 1h Warm to RT addition->reaction quench Quench with aq. NaHCO₃ and aq. NH₄Cl reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Distillation concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis.

References

Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol Derivatives for Pharmaceutical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Methyltetrahydro-2H-pyran-4-ol and its derivatives, which are valuable scaffolds in medicinal chemistry. The tetrahydropyran (THP) moiety is a prevalent structural feature in numerous biologically active compounds, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. This guide focuses on the synthesis of the parent alcohol and a representative derivative, along with an overview of their potential pharmaceutical applications.

Introduction

The this compound core represents a versatile starting point for the development of novel therapeutic agents. The tertiary alcohol functionality and the pyran ring system offer multiple points for chemical modification, allowing for the exploration of a broad chemical space. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer and antimicrobial effects.

Synthesis of this compound (1)

The most direct route to this compound (1) is the Grignard reaction, utilizing the commercially available tetrahydro-4H-pyran-4-one as the starting material. The nucleophilic addition of a methyl group to the carbonyl carbon of the ketone affords the desired tertiary alcohol.

Experimental Protocol: Grignard Reaction

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of methyl iodide (1.2 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Ketone: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. A solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction and Purification: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound (1).

Quantitative Data
ProductStarting MaterialReagentsSolventYield (%)
This compound (1)Tetrahydro-4H-pyran-4-oneMethylmagnesium iodideDiethyl ether~85%

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Spectral Data for this compound (1)
Technique Data
¹H NMR δ (ppm): 3.80-3.60 (m, 4H, -O-CH₂-), 1.70-1.50 (m, 4H, -CH₂-), 1.25 (s, 3H, -CH₃), 1.20 (s, 1H, -OH)
¹³C NMR δ (ppm): 68.0 (-C(CH₃)OH), 64.5 (-O-CH₂-), 38.0 (-CH₂-), 29.0 (-CH₃)
IR (cm⁻¹) 3400 (br, O-H), 2950 (C-H), 1100 (C-O)
MS (m/z) 116 (M⁺), 101 (M⁺ - CH₃), 98 (M⁺ - H₂O)

Note: Spectral data are predicted based on known values for similar structures and may vary slightly.

Synthesis of 4-Methylene-tetrahydro-2H-pyran (2)

A common derivative of this compound is the corresponding alkene, which can be synthesized via a Wittig reaction on tetrahydro-4H-pyran-4-one. This exocyclic double bond provides a handle for further functionalization.

Experimental Protocol: Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or other strong base

  • Anhydrous tetrahydrofuran (THF)

  • Tetrahydro-4H-pyran-4-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Formation: To a suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise. The resulting bright yellow solution is the phosphonium ylide.

  • Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting material. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to remove the triphenylphosphine oxide byproduct and obtain the desired 4-Methylene-tetrahydro-2H-pyran (2).[1]

Quantitative Data
ProductStarting MaterialReagentsSolventYield (%)
4-Methylene-tetrahydro-2H-pyran (2)Tetrahydro-4H-pyran-4-oneMethyltriphenylphosphonium bromide, n-BuLiTHF60-70%

Note: Yields can vary depending on the base used and purification efficiency.

Pharmaceutical Applications

Derivatives of the tetrahydropyran scaffold have shown promise in various therapeutic areas. While specific data for this compound derivatives is limited in publicly available literature, related compounds have demonstrated notable biological activities.

Anticancer Activity

Numerous pyran derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[3]

Compound ClassCancer Cell LineIC₅₀ (µM)
Spiro-4H-pyran derivativeA549 (Lung)Potent Activity
4H-Pyran derivativeHCT-116 (Colon)75.1
4H-Pyran derivativeHCT-116 (Colon)85.88

Data from a study on various 4H-pyran derivatives, not specifically this compound derivatives.[3]

Antimicrobial Activity

The tetrahydropyran motif is also found in compounds with antibacterial and antifungal properties. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.

Compound ClassBacterial StrainMIC (µg/mL)
Spiro-4H-pyran derivativeStaphylococcus aureus32
Spiro-4H-pyran derivativeBacillus subtilis32

MIC (Minimum Inhibitory Concentration) values for representative spiro-4H-pyran derivatives against Gram-positive bacteria.

Signaling Pathways and Experimental Workflows

Synthetic Workflow

The synthesis of this compound and its alkene derivative can be visualized as a straightforward workflow starting from tetrahydro-4H-pyran-4-one.

Synthesis_Workflow start Tetrahydro-4H-pyran-4-one grignard Grignard Reaction (CH3MgI, Et2O) start->grignard 1. Nucleophilic Addition wittig Wittig Reaction (Ph3P=CH2, THF) start->wittig 2. Olefination product1 This compound (1) grignard->product1 product2 4-Methylene-tetrahydro-2H-pyran (2) wittig->product2

Synthetic routes to target compounds.
Potential Anticancer Signaling Pathway

While the exact mechanism for this compound derivatives is not yet elucidated, many small molecule anticancer agents are known to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative Pyran Derivative Derivative->PI3K Inhibition? Derivative->mTOR Inhibition? Derivative->MEK Inhibition?

Hypothesized modulation of cancer signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyltetrahydro-2H-pyran-4-ol. The information is designed to help identify and resolve common issues, particularly concerning byproduct formation, encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Prins cyclization. This reaction involves the acid-catalyzed addition of acetaldehyde to 3-buten-1-ol.

Q2: What are the primary byproducts observed in the synthesis of this compound via the Prins reaction?

A2: The main byproducts in the Prins cyclization synthesis of this compound include:

  • Isomeric Byproducts: Formation of other tetrahydropyran isomers.

  • Dehydration Products: Elimination of water can lead to the formation of dihydropyran derivatives.[1]

  • Oxonia-Cope Rearrangement Products: This rearrangement of the intermediate can lead to the formation of undesired constitutional isomers.[1]

  • Aldehyde Polymerization: In the presence of acid, acetaldehyde can undergo self-condensation or polymerization.

Q3: How can I detect and quantify the main product and its byproducts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both identifying and quantifying the volatile and semi-volatile compounds in your reaction mixture, including the desired product and potential byproducts. The mass spectrometer provides structural information that aids in the identification of unknown peaks. For less volatile byproducts, High-Performance Liquid Chromatography (HPLC) can be a useful analytical tool. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation and can be used for quantitative analysis (qNMR).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.

Issue Potential Cause(s) Recommended Solutions
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive or inappropriate catalyst. 4. Predominance of side reactions.1. Monitor reaction progress by TLC or GC-MS to ensure completion. Increase reaction time if necessary. 2. Gradually increase the reaction temperature, monitoring for byproduct formation. 3. Use a freshly opened or properly stored acid catalyst. Consider screening different Brønsted or Lewis acids. 4. Adjust reaction conditions (e.g., lower temperature, different catalyst) to disfavor side reactions.
High Levels of Dihydropyran Byproducts Dehydration of the 4-hydroxytetrahydropyran product is favored by highly acidic conditions and/or high temperatures.- Use a milder acid catalyst. - Lower the reaction temperature. - Minimize the reaction time after the starting materials have been consumed.
Formation of Isomeric Byproducts The stereochemical outcome of the Prins cyclization is influenced by the catalyst and reaction conditions, potentially leading to a mixture of cis/trans isomers.- Screen different Lewis or Brønsted acid catalysts to optimize for the desired isomer. - Carefully control the reaction temperature, as it can affect the transition state and, therefore, the stereoselectivity.
Presence of Polymeric Material Acetaldehyde can polymerize in the presence of strong acids.- Add the acetaldehyde slowly to the reaction mixture. - Use a milder acid catalyst. - Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate.
Inconsistent Results 1. Purity of starting materials. 2. Presence of water in the reaction.1. Ensure the purity of 3-buten-1-ol and acetaldehyde. Freshly distill acetaldehyde if necessary. 2. Unless the reaction is designed to be performed in an aqueous medium, ensure all glassware is dry and use anhydrous solvents.

Experimental Protocols

General Protocol for the Synthesis of this compound via Prins Cyclization

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity levels.

Materials:

  • 3-Buten-1-ol

  • Acetaldehyde

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a Lewis acid like bismuth(III) chloride)

  • Anhydrous solvent (e.g., dichloromethane, if not running in neat conditions)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-buten-1-ol and the chosen solvent.

  • Catalyst Addition: Add the acid catalyst to the stirred solution.

  • Acetaldehyde Addition: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and slowly add acetaldehyde.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2][3]

Visualizations

Synthesis_and_Byproducts cluster_reactants Starting Materials cluster_reaction Prins Cyclization cluster_products Products & Byproducts 3-Buten-1-ol 3-Buten-1-ol Oxocarbenium Ion Intermediate Oxocarbenium Ion Intermediate 3-Buten-1-ol->Oxocarbenium Ion Intermediate Acetaldehyde Acetaldehyde Acid Catalyst Acid Catalyst Acetaldehyde->Acid Catalyst Polymeric Byproducts Polymeric Byproducts Acetaldehyde->Polymeric Byproducts Polymerization Acid Catalyst->Oxocarbenium Ion Intermediate This compound This compound Oxocarbenium Ion Intermediate->this compound Isomeric Byproducts Isomeric Byproducts Oxocarbenium Ion Intermediate->Isomeric Byproducts Oxonia-Cope Products Oxonia-Cope Products Oxocarbenium Ion Intermediate->Oxonia-Cope Products Rearrangement Dihydropyrans (Dehydration) Dihydropyrans (Dehydration) This compound->Dihydropyrans (Dehydration) Dehydration

Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.

Troubleshooting_Workflow start Experiment Start issue Identify Issue (e.g., Low Yield, High Impurities) start->issue cause Determine Potential Cause issue->cause Troubleshoot solution Implement Solution cause->solution analyze Analyze Results (GC-MS, NMR) solution->analyze end Successful Synthesis analyze->end Problem Solved reassess Re-evaluate and Modify analyze->reassess Problem Persists reassess->cause

Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyltetrahydro-2H-pyran-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound and its derivatives is the Prins cyclization.[1][2][3] This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol to form the tetrahydropyran ring.[2][3]

Q2: What are the typical starting materials for the Prins cyclization to produce this compound?

A2: The synthesis of this compound via Prins cyclization typically involves the reaction of 3-methyl-3-buten-1-ol with an aldehyde, such as acetaldehyde or its equivalents.[4][5]

Q3: Are there alternative synthesis routes to the Prins cyclization?

A3: Yes, another potential route involves the use of a Grignard reaction. This method can be employed to form carbon-carbon bonds and create the desired alcohol functionality.[6][7] For example, a Grignard reagent could be added to a suitable ketone or ester precursor to generate the tertiary alcohol on the pyran ring.[8][9][10]

Q4: What are the primary challenges in scaling up the synthesis of this compound?

A4: The main challenges in scaling up this synthesis include controlling the stereochemistry to achieve high diastereoselectivity, managing reaction temperature, ensuring anhydrous conditions, and purifying the final product to remove byproducts and unreacted starting materials.[11]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

  • Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

    • A: Low yields can stem from several factors:

      • Suboptimal Reaction Temperature: Prins cyclizations are often sensitive to temperature.[11] Too high a temperature can lead to byproduct formation, while a temperature that is too low may result in an incomplete reaction.[11] It is advisable to perform temperature optimization studies.

      • Presence of Water: Many acid-catalyzed reactions, including the Prins cyclization, require anhydrous conditions.[6][11] Ensure all glassware is oven-dried and solvents are anhydrous.

      • Incorrect Stoichiometry: The ratio of the homoallylic alcohol to the aldehyde can influence the reaction outcome. Experiment with different stoichiometric ratios to find the optimal balance.[11]

      • Impure Starting Materials: Impurities in the starting materials can interfere with the reaction.[11] It is recommended to purify the starting materials before use.

Issue 2: Formation of Undesired Isomers (Low Diastereoselectivity)

  • Q: I am getting a mixture of cis and trans isomers. How can I improve the diastereoselectivity of the reaction?

    • A: Achieving high diastereoselectivity can be challenging. Here are some strategies to consider:

      • Choice of Catalyst: The choice of Lewis or Brønsted acid catalyst can significantly impact the stereochemical outcome. Screening different catalysts may be necessary to find one that favors the desired isomer.

      • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.[11]

      • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the stereoselectivity. Experiment with a range of anhydrous solvents.

Issue 3: Byproduct Formation

  • Q: I am observing significant byproduct formation in my reaction mixture. What are the likely side reactions and how can I minimize them?

    • A: Common byproducts in Prins cyclizations can include ethers, dienes, and polymeric materials. To minimize these:

      • Control Reaction Time: Over-extending the reaction time can lead to the degradation of the product and the formation of byproducts. Monitor the reaction progress using techniques like TLC or GC and quench the reaction once the starting material is consumed.

      • Slow Addition of Reagents: Adding the catalyst or one of the reactants slowly can help to control the reaction rate and minimize side reactions.

      • Use of a Scavenger: In some cases, a proton scavenger can be used to neutralize excess acid and prevent further reactions after the desired product has formed.

Issue 4: Difficulty in Product Purification

  • Q: I am struggling to purify the final product. What are the recommended purification techniques?

    • A: Purification of this compound can be challenging due to its polarity and potential for co-elution with byproducts.

      • Distillation: For larger scale reactions, distillation under reduced pressure can be an effective method for purification.[5]

      • Column Chromatography: For smaller scales, column chromatography on silica gel is a common method. A careful selection of the eluent system is crucial to achieve good separation.

      • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization can be a highly effective purification technique.

Quantitative Data Summary

Synthesis MethodStarting MaterialsCatalyst/ReagentTemperatureReaction TimeYieldDiastereomeric Ratio (cis:trans)Reference
Prins Cyclization2-ethyl-butyraldehyde and 3-methyl-3-buten-1-olMontmorillonite K1080 °C2 hoursGood~50:50[5]
Prins CyclizationBut-3-en-1-ol and 2,4,6-trimethyl-1,3,5-trioxane20% H2SO485 °C48 hours7.5 g (from 7.21 g but-3-en-1-ol)Not Reported[4]
Prins CyclizationAcetaldehyde and 3-buten-1-ol20% H2SO480 °C3 hoursNot ReportedNot Reported[4]

Experimental Protocols

Protocol 1: Prins Cyclization using Sulfuric Acid

This protocol is adapted from a general procedure for the synthesis of 2-Methyl-tetrahydro-pyran-4-ol.[4]

  • Reaction Setup: In a pressure tube, combine acetaldehyde (1 equivalent) and 3-buten-1-ol (1 equivalent).

  • Acid Addition: Carefully add 20% sulfuric acid (10 volumes) to the mixture.

  • Reaction: Seal the pressure tube and heat the reaction mixture to 80 °C for 3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the mixture to a pH of 8-9 with concentrated ammonia.

    • Extract the product with ethyl acetate (3 x 5 volumes).

    • Combine the organic phases, dry with sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by distillation or column chromatography.

Protocol 2: Grignard Reaction for the Formation of a Tertiary Alcohol

This is a general protocol for the reaction of a Grignard reagent with a ketone.

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of the appropriate alkyl halide in anhydrous diethyl ether.

    • Add a small amount of the alkyl halide solution to the magnesium and wait for the reaction to initiate.

    • Once the reaction has started, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the ketone precursor in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by column chromatography or distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine Aldehyde and Homoallylic Alcohol start->reagents acid Add Acid Catalyst reagents->acid heat Heat Reaction Mixture (e.g., 80-85°C) acid->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to Room Temp monitor->cool neutralize Neutralize cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Distillation or Chromatography dry->purify product Final Product purify->product

Caption: Experimental Workflow for Prins Cyclization.

troubleshooting_tree issue Low Yield or Byproduct Formation cause1 Incorrect Temperature? issue->cause1 cause2 Presence of Water? issue->cause2 cause3 Impure Reagents? issue->cause3 cause4 Incorrect Stoichiometry? issue->cause4 solution1 Optimize Temperature cause1->solution1 solution2 Use Anhydrous Solvents & Glassware cause2->solution2 solution3 Purify Starting Materials cause3->solution3 solution4 Vary Reagent Ratios cause4->solution4

Caption: Troubleshooting Decision Tree for Synthesis.

References

Common side reactions in the Prins synthesis of pyranols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals engaged in the Prins synthesis of pyranols. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other experimental challenges.

Troubleshooting Guides & FAQs

This section provides practical solutions to common issues encountered during the Prins synthesis of pyranols.

Issue: Low Yield of the Desired Pyranol Product

  • Question: My Prins cyclization is resulting in a low yield of the desired tetrahydropyran. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have reached completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature, or using a more active catalyst.[1]

    • Dominant Side Reactions: Competing reactions may be consuming your starting materials.

      • Solution: To favor the desired cyclization, try lowering the reaction temperature or using a milder Lewis acid catalyst. If allylic alcohols are a major byproduct, ensure the reaction is conducted under anhydrous conditions, as the absence of water can promote the elimination pathway.[1]

    • Product Instability: The desired pyranol may be degrading under the reaction or workup conditions.

      • Solution: Perform the reaction at a lower temperature and consider a buffered workup to avoid exposing the product to strong acids or bases.[1]

    • Suboptimal Stoichiometry: An incorrect ratio of the aldehyde to the homoallylic alcohol can lead to the formation of side products.[1]

      • Solution: Optimize the stoichiometry of your reactants. For instance, an excess of formaldehyde at low temperatures is known to favor the formation of dioxanes.[1][2][3]

Issue: Formation of Significant Side Products

  • Question: My reaction is producing a significant amount of side products. How can I identify and minimize them?

  • Answer: The Prins reaction is known for a variety of potential side reactions. Here are some of the most common, along with strategies to mitigate their formation:

    • Allylic Alcohols: These are formed through the elimination of a proton from the key carbocation intermediate, a pathway that is particularly favored in the absence of a nucleophile like water.[1][2][3]

      • Troubleshooting:

        • Ensure the presence of a nucleophile (e.g., water or acetic acid) to trap the carbocation.[1]

        • Employ milder reaction conditions, such as a lower temperature and a weaker acid catalyst.[1]

    • Dioxanes: These side products typically arise from the reaction with an excess of formaldehyde, especially at lower temperatures.[1][2][3]

      • Troubleshooting:

        • Use a stoichiometric amount of formaldehyde.[1]

        • Increase the reaction temperature.[1]

    • Halo-ethers: When using Lewis acids that contain halides (e.g., SnCl₄, BiCl₃), the halide can act as a nucleophile, leading to the formation of 4-halotetrahydropyrans.[2]

      • Troubleshooting:

        • If a halo-ether is not the desired product, consider using a non-halide containing Lewis acid.

        • Alternatively, this pathway can be exploited for the synthesis of functionalized pyrans.

    • Side-chain Exchange and Racemization (2-oxonia-Cope Rearrangement): A reversible 2-oxonia-Cope rearrangement can lead to the scrambling of stereochemistry and the formation of side-chain exchange products.[4][5][6] This is a significant challenge, especially when aiming for high stereoselectivity.

      • Troubleshooting:

        • The rate of the 2-oxonia-Cope rearrangement can be influenced by the stability of the oxocarbenium ion. Substrates with electron-rich aromatic groups that stabilize the intermediate may be more prone to this side reaction.[4][6]

        • Using a Lewis acid that promotes a faster rate of cyclization compared to the rearrangement can be effective. For example, SnBr₄ has been shown to be more efficient in suppressing this side reaction than BF₃·OEt₂/HOAc.[4]

        • Employing silyl-Prins cyclizations, using substrates like allylsilanes or vinylsilanes, can offer higher selectivity and reduce the occurrence of secondary reactions.[7]

        • Alkynylsilane Prins cyclization has also been shown to minimize the competitive 2-oxonia-[4][4]-sigmatropic rearrangement pathway.[4][6]

Quantitative Data Summary

The choice of Lewis acid and the nature of the reactants can significantly influence the efficiency and stereoselectivity of the Prins cyclization. The following table summarizes the results from a BiCl₃/TMSCl-mediated silyl-Prins cyclization of a vinylsilyl alcohol with various aldehydes, highlighting the yields and diastereomeric ratios (d.r.) of the resulting 4-chlorotetrahydropyran products.

Aldehyde (R²)ProductYield (%)d.r.
Ph-CHO2a95>20:1
4-MeO-Ph-CHO2b93>20:1
4-F-Ph-CHO2c96>20:1
4-Cl-Ph-CHO2d92>20:1
4-Br-Ph-CHO2e94>20:1
4-NO₂-Ph-CHO2f85>20:1
2-Naphthyl-CHO2g90>20:1
2-Furyl-CHO2h88>20:1
2-Thienyl-CHO2i89>20:1
(CH₃)₂CH-CHO2j7510:1
c-C₆H₁₁-CHO2k8015:1
CH₃(CH₂)₅-CHO2l7812:1
Ph-CH₂-CH₂-CHO2m8215:1

Data adapted from a study on BiCl₃/TMSCl-mediated silyl-Prins cyclization of a vinylsilyl alcohol.[7]

Experimental Protocols

Key Experiment: Stereoselective Synthesis of a 4-Chlorotetrahydropyran via Silyl-Prins Cyclization

This protocol provides a general procedure for the highly diastereoselective synthesis of polysubstituted 4-chlorotetrahydropyrans.

Materials:

  • Vinylsilyl alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Bismuth(III) chloride (BiCl₃) (0.05 equiv)

  • Trimethylsilyl chloride (TMSCl) (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a suspension of BiCl₃ (0.05 equiv) in anhydrous DCM, add the corresponding aldehyde (1.2 equiv) at 0 °C under an inert atmosphere.

  • Slowly add TMSCl (1.2 equiv) to the mixture and stir for 5 minutes at 0 °C.

  • Add a solution of the vinylsilyl alcohol (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to 1 hour.

  • Upon completion, partially evaporate the solvent under reduced pressure.

  • Filter the crude mixture through a small plug of silica gel.

  • Evaporate the remaining volatiles under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chlorotetrahydropyran.

Workup and Purification Notes:

  • The reaction should be performed under strictly anhydrous conditions to prevent the formation of hydroxylated byproducts.

  • The choice of solvent for column chromatography will depend on the polarity of the product. A mixture of hexane and ethyl acetate is often a good starting point.

Visualizing Reaction Pathways

To better understand the desired reaction and its competing side pathways, the following diagrams illustrate the key mechanistic steps.

Prins_Reaction_Pathways cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Desired Product cluster_side_products Side Products Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium_Ion Oxocarbenium Ion Homoallylic_Alcohol->Oxocarbenium_Ion + Aldehyde, H⁺ Aldehyde Aldehyde Carbocation_Intermediate Carbocation Intermediate Oxocarbenium_Ion->Carbocation_Intermediate Prins Cyclization Dioxane Dioxane Oxocarbenium_Ion->Dioxane + excess Aldehyde Side_Chain_Exchange Side-chain Exchange (from 2-oxonia-Cope) Oxocarbenium_Ion->Side_Chain_Exchange 2-oxonia-Cope Rearrangement Pyranol Pyranol (Tetrahydropyran) Carbocation_Intermediate->Pyranol + Nucleophile (e.g., H₂O) Allylic_Alcohol Allylic Alcohol Carbocation_Intermediate->Allylic_Alcohol - H⁺ (Elimination) Halo_Ether Halo-ether Carbocation_Intermediate->Halo_Ether + Halide (from Lewis Acid)

Caption: Main and side reaction pathways in the Prins synthesis.

This diagram illustrates the central role of the oxocarbenium and carbocation intermediates and how they can lead to either the desired pyranol or various side products depending on the reaction conditions and the presence of competing reaction pathways.

Troubleshooting_Logic cluster_solutions_yield Yield Troubleshooting cluster_solutions_side_products Side Product Troubleshooting Start Experiment Start: Prins Synthesis of Pyranol Low_Yield Low Yield? Start->Low_Yield Side_Products Significant Side Products? Low_Yield->Side_Products No Check_Completion Monitor Reaction (TLC, LC-MS) Low_Yield->Check_Completion Yes Add_Nucleophile Add H₂O/AcOH for Allylic Alcohol Side_Products->Add_Nucleophile Yes Desired_Product High Yield of Desired Pyranol Side_Products->Desired_Product No Optimize_Conditions Adjust T, time, catalyst Check_Completion->Optimize_Conditions Check_Stability Lower T, buffered workup Optimize_Conditions->Check_Stability Optimize_Stoichiometry Adjust reactant ratios Check_Stability->Optimize_Stoichiometry Optimize_Stoichiometry->Desired_Product Control_Aldehyde Stoichiometric Aldehyde for Dioxane Add_Nucleophile->Control_Aldehyde Change_Catalyst Non-halide LA for Halo-ether Control_Aldehyde->Change_Catalyst Suppress_Rearrangement Faster cyclization catalyst for 2-oxonia-Cope Change_Catalyst->Suppress_Rearrangement Suppress_Rearrangement->Desired_Product

Caption: Troubleshooting workflow for the Prins synthesis.

This flowchart provides a logical sequence of steps to diagnose and address common problems encountered during the Prins synthesis of pyranols, guiding the researcher from the initial observation to potential solutions.

References

How to improve the yield of "4-Methyltetrahydro-2H-pyran-4-OL" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "4-Methyltetrahydro-2H-pyran-4-OL" synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes for this compound are the Grignard reaction and the Prins cyclization.

  • Grignard Reaction: This method involves the reaction of a Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), with tetrahydro-4H-pyran-4-one. It is a robust method for forming the carbon-carbon bond at the 4-position of the pyran ring.[1]

  • Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[2][3] For the synthesis of this compound, this could involve the reaction of 3-buten-1-ol with acetaldehyde.[4]

Q2: Which synthesis method generally provides a higher yield?

A2: The yield of this compound can be high for both methods, often exceeding 80%, depending on the optimization of reaction conditions. The choice of method may depend on the availability of starting materials, scalability, and desired stereoselectivity.

Q3: What are the common impurities or side products in these syntheses?

A3:

  • Grignard Reaction: Common impurities include the starting material (tetrahydro-4H-pyran-4-one) due to incomplete reaction, and byproducts from the reaction of the Grignard reagent with any moisture or acidic protons. Enolization of the ketone can also be a side reaction.[5]

  • Prins Cyclization: Side products can include dihydropyran derivatives resulting from elimination reactions, as well as isomers of the desired product.[6] The reaction can also be sensitive to the catalyst and temperature, leading to a mixture of products.[7]

Troubleshooting Guides

Grignard Reaction Troubleshooting

This guide focuses on the synthesis of this compound via the reaction of methylmagnesium bromide with tetrahydro-4H-pyran-4-one.

Issue Potential Cause Recommended Solution
Low or no product yield Presence of moisture: Grignard reagents are highly reactive with water, which quenches the reagent.[5]Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF). Handle reagents under an inert atmosphere (nitrogen or argon).
Inactive magnesium: The surface of magnesium turnings can be coated with magnesium oxide, preventing reaction with the alkyl halide.Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8] Crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface.
Poor quality Grignard reagent: The Grignard reagent may not have formed efficiently or may have decomposed upon storage.Prepare the Grignard reagent fresh for each reaction. The concentration of the prepared Grignard reagent can be determined by titration.[5]
Recovery of starting ketone Enolization of the ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, especially if the ketone is sterically hindered.[5]Use a less sterically hindered Grignard reagent if possible. Perform the reaction at a lower temperature to favor nucleophilic addition over deprotonation.
Formation of dark brown/black reaction mixture Decomposition of the Grignard reagent: This can be caused by impurities or localized overheating.Ensure high-purity magnesium and alkyl halide are used. Control the rate of addition of the alkyl halide to the magnesium to maintain a gentle reflux and avoid excessive heat generation.[5]

Logical Troubleshooting Flow for Grignard Synthesis

Start Low Yield of This compound Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Mg_Activation Verify Magnesium Activation Check_Moisture->Check_Mg_Activation Negative Solution_Dry Implement Strict Anhydrous Conditions Check_Moisture->Solution_Dry Positive Check_Grignard_Quality Assess Grignard Reagent Quality Check_Mg_Activation->Check_Grignard_Quality Negative Solution_Activate_Mg Activate Mg with Iodine/1,2-dibromoethane Check_Mg_Activation->Solution_Activate_Mg Positive Check_Enolization Investigate Ketone Enolization Check_Grignard_Quality->Check_Enolization Negative Solution_Fresh_Grignard Prepare Fresh Grignard & Titrate Check_Grignard_Quality->Solution_Fresh_Grignard Positive Solution_Low_Temp Lower Reaction Temperature Check_Enolization->Solution_Low_Temp

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Prins Cyclization Troubleshooting

This guide addresses issues in the synthesis of this compound via the acid-catalyzed reaction of a homoallylic alcohol and an aldehyde.

Issue Potential Cause Recommended Solution
Low product yield Inappropriate catalyst: The choice and concentration of the acid catalyst are crucial. Strong acids can lead to polymerization or side reactions.[7]Screen different Brønsted acids (e.g., p-toluenesulfonic acid, Amberlyst 15) or Lewis acids (e.g., SnCl₄, InCl₃).[2][6] Optimize the catalyst loading.
Unfavorable reaction temperature: High temperatures can promote elimination side reactions.[6]Conduct the reaction at a lower temperature. Room temperature is often sufficient with an efficient catalyst.[3]
Formation of dihydropyran byproduct Elimination reaction: The carbocation intermediate can undergo elimination of water instead of nucleophilic attack by water.[6]Use milder reaction conditions (lower temperature, less acidic catalyst). The use of aqueous media can favor the formation of the hydroxyl product.[3]
Formation of multiple isomers Lack of stereocontrol: The cyclization can proceed through different transition states, leading to a mixture of diastereomers.The use of certain catalysts and reaction conditions can favor the formation of the cis-isomer due to a more stable chair-like transition state.[6] Chiral catalysts can be employed for enantioselective synthesis.[9]
Polymerization of starting materials Strongly acidic conditions: Brønsted or Lewis acids can induce the polymerization of the alkene in the homoallylic alcohol.[7]Use a milder catalyst or a heterogeneous catalyst that can be easily removed from the reaction mixture. Reduce the reaction time.

Logical Troubleshooting Flow for Prins Cyclization

Start Low Yield or Byproduct Formation Check_Catalyst Evaluate Catalyst Choice & Loading Start->Check_Catalyst Check_Temp Assess Reaction Temperature Check_Catalyst->Check_Temp Optimal Solution_Optimize_Catalyst Screen Different Catalysts Check_Catalyst->Solution_Optimize_Catalyst Suboptimal Check_Stereo Analyze Isomeric Ratio Check_Temp->Check_Stereo Optimal Solution_Adjust_Temp Lower Reaction Temperature Check_Temp->Solution_Adjust_Temp Too High Check_Polymer Inspect for Polymerization Check_Stereo->Check_Polymer Good Solution_Stereo_Control Modify Conditions for Stereoselectivity Check_Stereo->Solution_Stereo_Control Poor Solution_Milder_Conditions Use Milder Catalyst/Shorter Time Check_Polymer->Solution_Milder_Conditions

Caption: Troubleshooting workflow for Prins cyclization synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of tetrahydro-4H-pyran-4-one (1.0 g, 9.99 mmol) in anhydrous diethyl ether (50 mL).[1]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (3.66 mL, 10.99 mmol) dropwise to the stirred solution.[1]

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution, followed by saturated aqueous NaHCO₃ solution.[1]

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound as an oil (expected yield: ~86%).[1]

1H NMR Data (400 MHz, CDCl₃): δ 3.82-3.73 (m, 2H), 3.73-3.66 (m, 2H), 1.74-1.64 (m, 3H), 1.54 (ddt, J = 13.7, 4.6, 2.1 Hz, 2H), 1.41 (br. s, 1H), 1.28 (s, 3H).[1]

Protocol 2: Synthesis of 2,4-Disubstituted Tetrahydropyrans via Prins Cyclization

Materials:

  • Homoallylic alcohol (e.g., 3-buten-1-ol)

  • Aldehyde (e.g., acetaldehyde)

  • Acid catalyst (e.g., 20% H₂SO₄, Amberlyst-15, or phosphomolybdic acid)[3][4]

  • Solvent (e.g., dichloromethane or water)[3]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or ammonia solution for neutralization[4]

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

General Procedure:

  • Combine the homoallylic alcohol (1 equivalent) and the aldehyde (1 equivalent) in the chosen solvent.[4]

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture if necessary (e.g., 80 °C) or stir at room temperature, depending on the catalyst.[3][4]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a base (e.g., NaHCO₃ or ammonia solution).[4]

  • Extract the product with an organic solvent like ethyl acetate.[4]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography.

Data Summary

Table 1: Comparison of Grignard Reaction Conditions and Yields

Grignard Reagent Substrate Solvent Temperature (°C) Yield (%) Reference
Methylmagnesium bromideTetrahydro-4H-pyran-4-oneDiethyl ether0 to RT86[1]
Phenylmagnesium bromideTetrahydrothiopyran-4-oneDiethyl ether/THF0 to RT85[8]
4-Chlorophenylmagnesium bromideTetrahydrothiopyran-4-oneDiethyl ether/THF0 to RT82[8]
4-Methoxyphenylmagnesium bromideTetrahydrothiopyran-4-oneDiethyl ether/THF0 to RT88[8]

Table 2: Comparison of Prins Cyclization Catalysts and Conditions

Homoallylic Alcohol Aldehyde Catalyst Solvent Temperature Yield (%) Selectivity Reference
3-Buten-1-olAcetaldehyde20% H₂SO₄None (pressure tube)80 °CNot specifiedNot specified[4]
VariousVariousPhosphomolybdic acidWaterRoom Temp.80-92All-cis[3]
3-Buten-1-ol4-ChlorobenzaldehydePANI-TsOHDichloromethaneRefluxHighSingle product[7]
IsopulegolBenzaldehydeCe-MCM-41Not specifiedNot specifiedHighHigh[10]

Experimental Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Grignard Grignard Reaction (Anhydrous Conditions) Quench Quench Reaction Grignard->Quench Prins Prins Cyclization (Acid Catalyst) Prins->Quench Extract Solvent Extraction Quench->Extract Dry Drying of Organic Layer Extract->Dry Concentrate Solvent Removal Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze NMR/GC-MS Analysis Purify->Analyze End Pure 4-Methyltetrahydro- 2H-pyran-4-OL Analyze->End Start Select Synthesis Route Start->Grignard Start->Prins

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Optimization of Catalyst Loading for Prins Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize catalyst loading for Prins cyclization reactions.

Troubleshooting Guides

This section addresses common issues encountered during the Prins cyclization, focusing on problems related to catalyst loading and activity.

Problem: Low Yield or No Product Formation

Potential CauseRecommended Solution
Insufficient Catalyst Activity The chosen Lewis or Brønsted acid may be too weak to activate the aldehyde, especially if it is sterically hindered.[1] Switch to a stronger catalyst. For example, replace FeCl₃ with more potent options like SnCl₄, BiCl₃, or TMSOTf.[1][2] For particularly challenging substrates, consider highly acidic Brønsted acids like confined imino-imidodiphosphate (iIDP) catalysts.[1]
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the reaction has stalled, consider incrementally increasing the catalyst loading. Be cautious, as excessive catalyst can lead to side reactions.[1] Alternatively, increasing the reaction time or temperature may drive the reaction to completion.[3]
Catalyst Decomposition Certain reaction conditions, such as high temperatures, can lead to catalyst decomposition, necessitating higher catalyst loadings.[4] If catalyst decomposition is suspected, consider a more robust catalyst or milder reaction conditions.
Catalyst Deactivation For heterogeneous catalysts like zeolites, deactivation can occur due to coke formation or strong adsorption of solvent or products.[5][6] The total acidity of the zeolite can be a key factor in its deactivation rate.[5][6] Regeneration of the catalyst through calcination may be possible.[7]

Problem: Formation of Significant Side Products

Side ProductPotential CauseRecommended Solution
Allylic Alcohols Elimination of a proton from the carbocation intermediate is favored in the absence of a nucleophile (e.g., water).[3][4]Ensure the presence of a nucleophile to trap the carbocation.[3] Use milder reaction conditions, such as a lower temperature or a weaker acid, to favor the cyclization pathway.[3]
Dioxanes This side product can form, particularly at low temperatures, if there is an excess of formaldehyde.[3][4]Use a stoichiometric amount of formaldehyde and consider increasing the reaction temperature.[3]
Epimerization/Racemization Loss of stereochemistry can occur through processes like 2-oxonia-Cope rearrangement.[2][8]Modifying reaction conditions such as solvent and temperature can minimize this undesirable pathway.[8] The choice of Lewis acid can also influence stereoselectivity.[2]

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal catalyst loading for my Prins cyclization?

The optimal catalyst loading is highly dependent on the specific substrates, catalyst, and reaction conditions. It is generally recommended to start with a catalytic amount (e.g., 5-10 mol%) and incrementally increase the loading if the reaction is slow or incomplete.[1][9] Monitoring the reaction progress closely is crucial to avoid excessive catalyst that could promote side reactions.

Q2: Can increasing the catalyst loading always improve the yield?

Not necessarily. While increasing the catalyst loading can enhance the reaction rate, an excessive amount can lead to the formation of side products, decomposition of starting materials or products, and in some cases, catalyst inhibition.[1][4] It is a fine balance that needs to be optimized for each specific reaction.

Q3: What type of catalyst is best for sterically hindered aldehydes in a Prins cyclization?

Sterically hindered aldehydes often exhibit low reactivity.[1] To overcome this, more potent catalysts are generally required. Strong Lewis acids such as SnCl₄, BiCl₃, and TMSOTf, or highly acidic Brønsted acids like confined imino-imidodiphosphate (iIDP) catalysts, have been shown to be effective for these challenging substrates.[1]

Q4: Can microwave irradiation be used to optimize the Prins cyclization?

Yes, microwave-assisted synthesis has been successfully employed for Prins cyclizations. Microwave heating can lead to rapid temperature increases, which can help overcome kinetic barriers and significantly reduce reaction times compared to conventional heating. A BiCl₃-catalyzed microwave-assisted protocol has been used for the efficient synthesis of 4-chloro-cis-2,6-disubstituted tetrahydropyrans.[1][2]

Q5: How does the choice of Lewis acid affect the stereoselectivity of the Prins cyclization?

The choice of Lewis acid can significantly influence the stereoselectivity of the reaction. For instance, in certain cases, using TMSBr as the Lewis acid exclusively led to the formation of the 4-axial product, whereas SnBr₄ produced a mixture of axial and equatorial products.[2]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Prins Cyclization

This protocol provides a general starting point for a Prins cyclization using a Lewis acid catalyst.

Materials:

  • Homoallylic alcohol (1.0 equivalent)

  • Aldehyde (1.2 equivalents)

  • Lewis Acid (e.g., BiCl₃, 0.05 equivalents)[3]

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, dissolve the aldehyde in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the Lewis acid to the solution.

  • Prepare a solution of the homoallylic alcohol in anhydrous DCM.

  • Add the alcohol solution dropwise to the cooled reaction mixture over 10-15 minutes.[3]

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Rhenium(VII)-Catalyzed Prins Cyclization

This protocol is adapted for aromatic and α,β-unsaturated aldehydes.[1]

Materials:

  • Homoallylic alcohol (1.0 equivalent)

  • Aromatic aldehyde (1.2 equivalents)

  • Rhenium(VII) catalyst (O₃ReOSiPh₃, 5 mol%)

  • Anhydrous hexanes

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the homoallylic alcohol.

  • Dissolve the alcohol in anhydrous hexanes (to make a ~0.1 M solution).

  • Add the aromatic aldehyde to the solution.

  • In a single portion, add the O₃ReOSiPh₃ catalyst to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. Reactions are typically complete within 1-4 hours.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Quantitative Data Summary

Table 1: Examples of Catalyst Loading in Prins Cyclization

CatalystSubstrate/Reaction TypeCatalyst LoadingSolventTemperatureYieldReference
BiCl₃Homoallylic alcohol + Aldehyde0.05 equivalentsDCM0 °C-[3]
O₃ReOSiPh₃Aromatic Aldehyde5 mol%HexanesRoom Temp.-[1]
TfOHArenyne alcohol + Aldehyde10-20 mol%DCM/HFIP-40 °CGood[9]
BiCl₃Microwave-assisted----[1][2]
Amberlyst-15Aromatic/Aliphatic Aldehyde-DCMRoom Temp.Good[1]
In(OTf)₃Homoallyl alcohol + AldehydeCatalytic amount---[2]
SnCl₄General Prins Cyclization----[2]

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Check_Catalyst Is the catalyst active enough? Start->Check_Catalyst Check_Completion Is the reaction complete? Check_Catalyst->Check_Completion Yes Increase_Activity Switch to a stronger catalyst (e.g., SnCl₄, BiCl₃, iIDP) Check_Catalyst->Increase_Activity No Check_Deactivation Is the catalyst deactivated? Check_Completion->Check_Deactivation No Monitor_Reaction Monitor progress (TLC, LC-MS) Check_Completion->Monitor_Reaction Unsure End_Success Improved Yield Check_Completion->End_Success Yes Regenerate_Catalyst Regenerate catalyst (e.g., calcination) Check_Deactivation->Regenerate_Catalyst Yes (Heterogeneous) End_Failure Further Optimization Needed Check_Deactivation->End_Failure No Increase_Activity->End_Success Optimize_Conditions Increase catalyst loading, reaction time, or temperature Monitor_Reaction->Optimize_Conditions Optimize_Conditions->End_Success Regenerate_Catalyst->End_Success

Caption: Troubleshooting workflow for low-yield Prins cyclization.

Experimental_Workflow Start Start Reaction Setup Prep_Flask Prepare flame-dried, N₂-purged flask Start->Prep_Flask Add_Aldehyde_Solvent Dissolve aldehyde in anhydrous solvent Prep_Flask->Add_Aldehyde_Solvent Cool_Mixture Cool to specified temperature (e.g., 0 °C) Add_Aldehyde_Solvent->Cool_Mixture Add_Catalyst Add catalyst (e.g., Lewis Acid) Cool_Mixture->Add_Catalyst Add_Alcohol Add alcohol solution dropwise Add_Catalyst->Add_Alcohol Prep_Alcohol Prepare solution of homoallylic alcohol Prep_Alcohol->Add_Alcohol Monitor_Reaction Monitor reaction progress (TLC, LC-MS) Add_Alcohol->Monitor_Reaction Quench Quench reaction (e.g., aq. NaHCO₃) Monitor_Reaction->Quench Workup Workup: Extraction and Drying Quench->Workup Purify Purify product (Column Chromatography) Workup->Purify End Isolated Product Purify->End

Caption: General experimental workflow for Prins cyclization.

References

Technical Support Center: Overcoming Low Yield in Tetrahydropyranol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrahydropyranol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding common challenges encountered during the synthesis of tetrahydropyranol and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

FAQ 1: I am experiencing a very low yield in my tetrahydropyranol synthesis. What are the common causes and how can I improve it?

Low yields in tetrahydropyranol synthesis can arise from a variety of factors, largely dependent on the chosen synthetic route. The most common methods include the Prins cyclization, intramolecular hydroalkoxylation of unsaturated alcohols, hetero-Diels-Alder reaction, and ring-closing metathesis. Below is a breakdown of common causes and solutions for low yields in these key methods.

General Causes of Low Yield Applicable to Most Methods:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical parameters that can significantly influence the reaction yield. It is essential to optimize these conditions for your specific substrate.

  • Purity of Starting Materials: Impurities in reagents and solvents can interfere with the reaction, leading to reduced yields or the formation of unwanted side products. Always ensure the purity of your starting materials.

  • Catalyst Deactivation: The catalyst's activity may diminish during the reaction due to poisoning by impurities or degradation under the reaction conditions.

  • Product Instability: The synthesized tetrahydropyranol may be unstable under the reaction or work-up conditions.

Below is a general troubleshooting workflow for addressing low yield issues.

G cluster_start Start: Low Yield Observed cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Solutions start Low Yield of Tetrahydropyranol check_purity Verify Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Concentration) check_purity->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No optimize_conditions Optimize Reaction Conditions (Catalyst, Solvent, Temp) side_products->optimize_conditions Yes product_degradation Product Degradation? incomplete_reaction->product_degradation No incomplete_reaction->optimize_conditions Yes modify_workup Modify Workup/Purification product_degradation->modify_workup Yes change_strategy Consider Alternative Synthetic Route product_degradation->change_strategy No optimize_conditions->start Re-evaluate modify_workup->start Re-evaluate

A general workflow for troubleshooting low yields in chemical synthesis.

Troubleshooting Specific Synthesis Methods

Prins Cyclization

The Prins cyclization is a powerful method for constructing the tetrahydropyran ring from a homoallylic alcohol and an aldehyde. However, it is susceptible to side reactions that can significantly lower the yield of the desired product.

Question: My Prins cyclization is giving a low yield of the desired 4-hydroxytetrahydropyran. What are the likely side reactions, and how can I mitigate them?

Answer: Low yields in Prins cyclizations are often due to competing side reactions, most notably the oxonia-Cope rearrangement . Other issues include the formation of elimination products and dioxanes.[1]

  • Oxonia-Cope Rearrangement: This rearrangement can lead to a loss of stereochemistry and the formation of undesired isomers, complicating purification and reducing the yield of the target molecule.[2] This is more likely to occur when the oxocarbenium ion intermediate is stabilized by electron-donating groups.[3]

    • Solution:

      • Use of specific Lewis acids: The choice of Lewis acid can influence the reaction pathway. For instance, using TMSBr instead of SnBr₄ has been shown to favor the desired axial product in certain cases.[2]

      • Substrate modification: If possible, modifying the substituents on the homoallylic alcohol or aldehyde to be less electron-donating can disfavor the rearrangement.

  • Formation of Allylic Alcohols: In the absence of a nucleophile like water, the carbocation intermediate can undergo elimination to form an allylic alcohol.[1]

    • Solution: Ensure the presence of a nucleophile (e.g., water or acetic acid) to trap the carbocation. For some substrates, strictly anhydrous conditions are necessary to avoid this side reaction.[1]

  • Dioxane Formation: An excess of formaldehyde at low temperatures can lead to the formation of dioxane byproducts.[1]

    • Solution: Use a stoichiometric amount of the aldehyde and consider increasing the reaction temperature.[1]

G cluster_prins Prins Cyclization Pathway cluster_side_reactions Competing Side Reactions start Homoallylic Alcohol + Aldehyde oxocarbenium Oxocarbenium Ion Intermediate start->oxocarbenium prins_product Desired Tetrahydropyranol oxocarbenium->prins_product Prins Cyclization oxonia_cope Oxonia-Cope Rearrangement oxocarbenium->oxonia_cope elimination Elimination oxocarbenium->elimination rearranged_ion Rearranged Oxocarbenium Ion oxonia_cope->rearranged_ion isomeric_product Isomeric Tetrahydropyran rearranged_ion->isomeric_product allylic_alcohol Allylic Alcohol elimination->allylic_alcohol

Key reaction pathways in the Prins cyclization, including common side reactions.
Intramolecular Hydroalkoxylation

This atom-economical method involves the cyclization of an unsaturated alcohol, often catalyzed by a transition metal complex or a Brønsted acid.

Question: I am attempting an intramolecular hydroalkoxylation to form a tetrahydropyranol, but the reaction is sluggish and gives a low yield. What can I do?

Answer: Low yields in intramolecular hydroalkoxylation can be due to catalyst inefficiency, substrate reactivity issues, or unfavorable reaction conditions.

  • Catalyst Choice: The catalyst is crucial for activating the alkene.

    • Solution: A range of catalysts can be employed, including platinum(II) complexes, lanthanide triflates, and gold(I) complexes.[4][5] If one catalyst is not effective, screening others is recommended. For example, lanthanide triflates are known to be efficient for the cyclization of unactivated alkenols.[5]

  • Substrate Reactivity: The structure of the unsaturated alcohol can significantly impact the reaction rate.

    • Solution: The Thorpe-Ingold effect can be exploited; substrates with geminal substituents at the carbon bearing the hydroxyl group often exhibit enhanced reaction rates.[5]

  • Solvent Effects: The solvent can influence the catalyst's activity and the substrate's conformation.

    • Solution: Non-coordinating solvents are often preferred as they do not compete with the substrate for binding to the catalyst. Room-temperature ionic liquids (RTILs) have been shown to enhance catalytic efficiency.[5]

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction provides a powerful means of constructing dihydropyran rings, which can then be reduced to the desired tetrahydropyranol.

Question: My hetero-Diels-Alder reaction to form the dihydropyran precursor is not proceeding efficiently. What are the key factors to consider?

Answer: The efficiency of a hetero-Diels-Alder reaction is highly dependent on the electronic nature of the diene and dienophile.

  • Inverse Electron Demand: Many successful hetero-Diels-Alder reactions for dihydropyran synthesis operate under inverse electron demand, where an electron-rich alkene (dienophile) reacts with an electron-poor α,β-unsaturated carbonyl compound (heterodiene).[6]

    • Solution: Ensure your diene is sufficiently electron-poor (e.g., by incorporating electron-withdrawing groups) and your dienophile is electron-rich (e.g., an enol ether).

  • Catalysis: Lewis acid catalysis is often employed to lower the LUMO energy of the heterodiene, thereby accelerating the reaction.

    • Solution: Chiral bis(oxazoline) copper(II) complexes are effective catalysts for enantioselective versions of this reaction.[7] Screening different Lewis acids can identify the optimal catalyst for your specific substrates.

Ring-Closing Metathesis (RCM)

RCM is a versatile method for forming cyclic olefins from acyclic dienes, which can then be hydrogenated to the corresponding saturated heterocycle.

Question: I am using RCM to synthesize a dihydropyran intermediate, but I am observing low conversion and/or catalyst decomposition. What are the common pitfalls?

Answer: Low yields in RCM can be attributed to catalyst inhibition or decomposition, and unfavorable reaction equilibrium.

  • Catalyst Inhibition: Lewis basic functional groups, such as amines, can coordinate to the metal center of the catalyst and inhibit its activity. While less of an issue for the oxygen atom in the ether linkage of the precursor, other functional groups in the molecule should be considered.

    • Solution: If other Lewis basic groups are present, they may need to be protected. Using more robust second-generation Grubbs-type catalysts can also overcome some of these issues.[8]

  • Reaction Equilibrium: RCM is a reversible reaction. The formation of the desired cyclic product is driven by the removal of a volatile byproduct, typically ethylene.

    • Solution: Perform the reaction under an inert atmosphere with a continuous flow of nitrogen or argon, or under reduced pressure, to effectively remove ethylene and drive the equilibrium towards the product.[9]

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic strategy can have a significant impact on the final yield of the desired tetrahydropyranol. Below is a summary of reported yields for various precursors and methods. It is important to note that yields are highly substrate-dependent, and direct comparisons should be made with caution.[3]

Precursor ClassSpecific Precursor ExampleMethodCatalyst/ReagentYield (%)Reference(s)
Dihydropyrans3,4-Dihydropyran (DHP)HydrogenationNi/SiO₂98[1][10]
Hydroxy Olefinsγ- and δ-Hydroxy OlefinsIntramolecular HydroalkoxylationPlatinum(II) complexesHigh (specific yields vary)[4]
Homoallylic Alcohols & AldehydesHomoallylic alcohol and an aldehydePrins CyclizationLewis or Brønsted acids (e.g., SnCl₄, InCl₃)High (specific yields vary)[4]
1,5-DiolsTertiary 1,5-diolsOxidative CyclizationCerium Ammonium Nitrate (CAN)High (specific yields vary)[4]
Tetrahydrofurfuryl Alcohol (THFA)Tetrahydrofurfuryl AlcoholGaseous-Phase HydrogenolysisCu-ZnO/Al₂O₃up to 91.4 (selectivity)[1][11]

Experimental Protocols

Below are representative, detailed methodologies for key experiments in tetrahydropyranol synthesis.

Protocol 1: Prins Cyclization using a Lewis Acid Catalyst

This protocol describes a general procedure for the Lewis acid-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde to yield a 4-hydroxytetrahydropyran.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Lewis Acid (e.g., SnCl₄, InCl₃, 10-20 mol%)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol and dissolve it in anhydrous DCM.

  • Cool the solution to the desired temperature (typically ranging from -78 °C to 0 °C).

  • Add the aldehyde to the solution.

  • Slowly add the Lewis acid to the stirred reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Intramolecular Hydroalkoxylation using a Lanthanide Catalyst

This protocol outlines a general procedure for the intramolecular hydroalkoxylation of an unsaturated alcohol catalyzed by a lanthanide triflate.[5]

Materials:

  • Unsaturated alcohol (e.g., a δ-hydroxy olefin) (1.0 equiv)

  • Lanthanide triflate (e.g., Yb(OTf)₃, 5-10 mol%)

  • Anhydrous, non-coordinating solvent (e.g., 1,2-dichloroethane or a room-temperature ionic liquid)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the unsaturated alcohol in the anhydrous solvent.

  • Add the lanthanide triflate catalyst to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with a small amount of water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Ring-Closing Metathesis (RCM) for Dihydropyran Synthesis

This protocol describes a general procedure for the synthesis of a dihydropyran via RCM of a diene ether, followed by hydrogenation to the tetrahydropyran.

Materials:

  • Acyclic diene ether (1.0 equiv)

  • Grubbs' catalyst (1st or 2nd generation, 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Hydrogen source (H₂ gas)

  • Hydrogenation catalyst (e.g., Pd/C)

  • Solvent for hydrogenation (e.g., ethanol or ethyl acetate)

Procedure (RCM):

  • Dissolve the diene ether in the anhydrous, degassed solvent in a flask equipped with a condenser and an inert gas inlet.

  • Add the Grubbs' catalyst to the solution.

  • Heat the reaction mixture to reflux (typically 40-80 °C) and maintain a gentle flow of inert gas to carry away the ethylene byproduct.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purify the resulting dihydropyran by flash column chromatography.

Procedure (Hydrogenation):

  • Dissolve the purified dihydropyran in the hydrogenation solvent.

  • Carefully add the Pd/C catalyst.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate to obtain the tetrahydropyran product, which can be further purified if necessary.

References

Technical Support Center: Purification of 4-Methyltetrahydro-2H-pyran-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Methyltetrahydro-2H-pyran-4-OL.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Prins cyclization?

A1: Common impurities may include unreacted starting materials (isoprenol and isovaleraldehyde), diastereomers of the final product, and side products such as allylic alcohols and dioxanes, which can form under certain reaction conditions.[1] The work-up procedure is critical to minimize some of these impurities before the final purification steps.[1]

Q2: What are the recommended purification techniques for this compound?

A2: The primary methods for purifying this compound are vacuum distillation, column chromatography, and recrystallization (if the compound can be solidified). The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: Is this compound stable to heat?

A3: As a tertiary alcohol, this compound may be susceptible to dehydration or decomposition at elevated temperatures. Therefore, purification by distillation should be conducted under reduced pressure to lower the boiling point.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2][3][4] These methods can also help to identify and quantify any remaining impurities.

Troubleshooting Guides

Vacuum Distillation
Problem Potential Cause Solution
Product decomposes during distillation. The distillation temperature is too high.Decrease the pressure to further lower the boiling point. Ensure the heating mantle is not set to a temperature significantly higher than the target boiling point.
"Bumping" or uneven boiling. Lack of smooth boiling.Use a magnetic stir bar or boiling chips to ensure even boiling. Ensure the flask is not more than two-thirds full.
Poor separation of product and impurities. The boiling points of the product and impurities are too close.Use a fractionating column to improve separation efficiency. Alternatively, consider purification by column chromatography before distillation.
Product solidifies in the condenser. The condenser water is too cold.Use room temperature water or a coolant at a slightly higher temperature in the condenser to prevent solidification.
Column Chromatography
Problem Potential Cause Solution
Product does not move from the baseline. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For this polar compound, a mixture of hexane and ethyl acetate is a good starting point, with the proportion of ethyl acetate being increased as needed.[5]
Product elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of product and impurities (streaking or overlapping peaks). Inappropriate solvent system or overloaded column.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Ensure the column is not overloaded with the crude product. The sample should be loaded in a concentrated band.
Product appears to be decomposing on the silica gel. The silica gel is too acidic.Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, use a different stationary phase such as alumina.
Recrystallization
Problem Potential Cause Solution
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also promote crystallization.
No crystals form upon cooling. The solution is not saturated enough, or the product is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration and then try cooling again. If crystals still do not form, a different solvent or a two-solvent system may be necessary. For polar compounds, a mixture like ethanol/water or acetone/hexane can be effective.[6]
Low recovery of the purified product. Too much solvent was used, or the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Experimental Protocols

Vacuum Distillation
  • Setup : Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased.

  • Sample Preparation : Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Distillation :

    • Begin stirring and gradually apply vacuum.

    • Once a stable, low pressure is achieved, slowly heat the distillation flask.

    • Collect any low-boiling impurities as the first fraction.

    • Increase the temperature to distill the product at its boiling point (e.g., 93-95 °C at 3 Torr).[7]

    • Collect the main fraction in a clean receiving flask.

  • Shutdown : Discontinue heating and allow the apparatus to cool before slowly releasing the vacuum.

Column Chromatography
  • Stationary Phase : Silica gel (60-120 mesh).

  • Mobile Phase : A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.

  • Column Packing : Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow it to pack evenly.

  • Sample Loading : Dissolve the crude product in a minimum amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution : Begin eluting with the mobile phase, collecting fractions. Monitor the separation using TLC.

  • Fraction Analysis : Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Recrystallization
  • Solvent Selection : Test the solubility of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. For a polar compound like this, consider alcohols (ethanol, isopropanol) or a two-solvent system (e.g., ethyl acetate/hexane).[6]

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling : Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Filtration : Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying : Dry the purified crystals in a vacuum oven.

Quantitative Data Summary

PropertyValueReference
Appearance Clear colorless liquid[7]
Boiling Point 93-95 °C at 3 Torr[7]
Density 0.9516 g/cm³ at 20 °C[7]
Purification Method Typical Parameters
Vacuum Distillation Pressure: ~3 Torr, Boiling Point: 93-95 °C
Column Chromatography (Silica Gel) Mobile Phase: Hexane/Ethyl Acetate gradient
Recrystallization Potential Solvents: Ethanol, Isopropanol, Ethyl Acetate/Hexane

Visualizations

experimental_workflow crude_product Crude this compound distillation Vacuum Distillation crude_product->distillation Liquid Impurities chromatography Column Chromatography crude_product->chromatography Close-boiling Impurities recrystallization Recrystallization crude_product->recrystallization Solid Impurities pure_product Pure Product distillation->pure_product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (GC-MS, HPLC) pure_product->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Encountered distillation_issue Distillation Problem? start->distillation_issue chromatography_issue Chromatography Problem? start->chromatography_issue recrystallization_issue Recrystallization Problem? start->recrystallization_issue decomposition Decomposition - Lower pressure/temp distillation_issue->decomposition Yes poor_separation_dist Poor Separation - Use fractionating column distillation_issue->poor_separation_dist Yes no_elution No Elution - Increase eluent polarity chromatography_issue->no_elution Yes poor_separation_chrom Poor Separation - Optimize solvent system chromatography_issue->poor_separation_chrom Yes oiling_out Oiling Out - Slower cooling/seed crystal recrystallization_issue->oiling_out Yes no_crystals No Crystals - Concentrate solution recrystallization_issue->no_crystals Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Purification of 4-Methyltetrahydro-2H-pyran-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Methyltetrahydro-2H-pyran-4-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor separation of the desired product from impurities during distillation.

  • Question: My fractional vacuum distillation is not effectively separating the this compound from its impurities. What are the likely causes and how can I improve the separation?

  • Answer: Poor separation during distillation is often due to an inefficient column, improper pressure control, or thermal decomposition of the product. Here are some troubleshooting steps:

    • Column Efficiency: For separating close-boiling impurities like dihydropyran byproducts, a simple distillation setup may be insufficient. Using a fractionating column with a higher number of theoretical plates, such as a Vigreux or packed column (e.g., with Raschig rings or metal sponge packing), will enhance separation efficiency.

    • Vacuum Control: Maintaining a stable and appropriate vacuum is crucial. Fluctuations in pressure will cause inconsistent boiling points and lead to poor separation. Ensure your vacuum pump is operating correctly and that all connections in your distillation apparatus are airtight.

    • Heating: Overheating can lead to the dehydration of the tertiary alcohol, forming additional dihydropyran impurities. Use a heating mantle with a stirrer to ensure even heating and maintain the temperature at the lowest possible point that allows for a steady distillation rate. It is advisable to keep the temperature of the heating bath no more than 20-30°C above the boiling point of the liquid.

    • Insulation: Insulate the distillation column and head to maintain a proper temperature gradient, which is essential for efficient fractionation.

Issue 2: The product appears to be decomposing during distillation.

  • Question: I suspect my this compound is decomposing upon heating, as I am observing discoloration and an increase in impurities after distillation. How can I prevent this?

  • Answer: this compound, being a tertiary alcohol, is susceptible to acid-catalyzed dehydration at elevated temperatures. To mitigate decomposition:

    • Neutralize the Crude Product: Before distillation, wash the crude product with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acid catalyst from the synthesis step.

    • Use Vacuum Distillation: Distilling under reduced pressure significantly lowers the boiling point of the compound, thereby reducing the thermal stress and the likelihood of dehydration.[1][2]

    • Avoid Excessive Heat: As mentioned previously, maintain the heating bath temperature as low as possible. A slow and steady distillation is preferable to a rapid one at a higher temperature.

Issue 3: Co-elution of impurities with the product during column chromatography.

  • Question: I am having trouble separating the dihydropyran impurities from my product using flash column chromatography. What can I do to improve the separation?

  • Answer: Co-elution in column chromatography is a common challenge, especially with structurally similar impurities. Here are some strategies to improve your separation:

    • Optimize the Mobile Phase: The polarity of the mobile phase is critical. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient or isocratic elution with a finely tuned solvent ratio will often provide better resolution than a steep gradient. Use Thin Layer Chromatography (TLC) to screen different solvent systems to find the optimal conditions for separation before running the column.

    • Stationary Phase Selection: Standard silica gel is typically used. If you are still facing issues, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity. For highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be a viable alternative.

    • Sample Loading: Load the sample onto the column in a concentrated band using a minimal amount of solvent. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can often lead to sharper bands and better separation.

    • Column Dimensions: A longer and narrower column will generally provide higher resolution than a short and wide column.

Frequently Asked Questions (FAQs)

Synthesis and Impurities

  • What are the common impurities found in crude this compound synthesized via the Prins reaction? The most common impurities are dehydration byproducts (various isomers of dihydropyran), unreacted starting materials (isovaleraldehyde and isoprenol), and trimers formed from side reactions. Additionally, the product itself is a mixture of cis and trans isomers.

  • How can I minimize the formation of these impurities during the synthesis? Careful control of reaction conditions is key. Using a milder acid catalyst and maintaining the optimal reaction temperature can help to reduce the formation of dehydration byproducts and trimers.

Purification Methods

  • What is the recommended method for purifying this compound on a laboratory scale? A two-step purification process is often most effective. First, a fractional vacuum distillation is used to remove the bulk of the impurities and separate the isomeric mixture of the product. For higher purity, this can be followed by flash column chromatography to separate the cis and trans isomers and remove any remaining trace impurities.

  • What are the typical boiling points for 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol under vacuum? The boiling point is dependent on the pressure. A reported boiling point is 93-95 °C at 3 Torr.

Cis/Trans Isomer Separation

  • Is it necessary to separate the cis and trans isomers? For many applications, particularly in the fragrance industry, the mixture of cis and trans isomers is used. However, for specific applications in drug development or for analytical standards, separation may be required.

  • How can I separate the cis and trans isomers of this compound? Separation of diastereomers can be challenging. High-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) are often the most effective methods for separating cis and trans isomers. Flash column chromatography with a carefully optimized mobile phase may also provide some degree of separation.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is for the purification of crude this compound to remove lower and higher boiling point impurities.

  • Neutralization: Wash the crude product with a saturated solution of sodium bicarbonate, followed by water, and finally brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum-tight connection to a vacuum pump with a pressure gauge. Use a stirring hot plate and a magnetic stir bar in the distillation flask for smooth boiling.

  • Distillation:

    • Heat the oil bath to about 20-30°C above the expected boiling point of the product at the target pressure.

    • Slowly reduce the pressure to the desired level (e.g., 3-10 Torr).

    • Collect any low-boiling fractions (unreacted starting materials) that distill over first.

    • Carefully collect the main fraction at the expected boiling point range of the product.

    • Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Analysis: Analyze the collected fractions by GC or NMR to determine their purity.

Protocol 2: Flash Column Chromatography

This protocol is for the separation of impurities and potentially the partial separation of cis/trans isomers.

  • TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point for this polar molecule is a mixture of hexane and ethyl acetate. The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using the chosen solvent system (wet packing).

  • Sample Loading: Dissolve the crude or distilled product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, use the dry loading method.

  • Elution: Elute the column with the chosen mobile phase. If separating a complex mixture, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Physical Properties of 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol

PropertyValue
CAS Number 63500-71-0
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
Boiling Point 93-95 °C @ 3 Torr
Density ~0.95 g/cm³

Table 2: Example TLC Data for Purification

CompoundRf Value (Hexane:Ethyl Acetate 4:1)
Dihydropyran Impurity~0.6
This compound ~0.3
Trimer Impurity~0.1

Visualizations

experimental_workflow crude Crude Product wash Neutralization Wash crude->wash distillation Fractional Vacuum Distillation wash->distillation chromatography Flash Column Chromatography distillation->chromatography For Higher Purity pure_product Pure Product distillation->pure_product Main Fraction impurities1 Low/High Boiling Impurities distillation->impurities1 Side Fractions chromatography->pure_product Pure Fractions impurities2 Close-boiling Impurities & Isomers chromatography->impurities2 Impure Fractions

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Purification Result check_method Which method? start->check_method distillation Distillation check_method->distillation chromatography Chromatography check_method->chromatography dist_q1 Poor Separation? distillation->dist_q1 chrom_q1 Co-elution? chromatography->chrom_q1 dist_a1 Increase Column Efficiency (Vigreux/Packed) Optimize Vacuum dist_q1->dist_a1 Yes dist_q2 Decomposition? dist_q1->dist_q2 No dist_a2 Neutralize Crude Lower Temperature dist_q2->dist_a2 Yes chrom_a1 Optimize Mobile Phase (TLC) Try Dry Loading chrom_q1->chrom_a1 Yes

Caption: A logical decision tree for troubleshooting common purification issues.

References

Yield improvement strategies for the synthesis of floral pyranol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of floral pyranol (commonly known as Florol®), a key fragrance ingredient. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in optimizing reaction yields and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of floral pyranol via the Prins cyclization of isovaleraldehyde and isoprenol.

Question/Issue Possible Cause(s) Recommended Solution(s)
Why is my reaction yield consistently low? 1. Inefficient Catalysis: The absence or use of a suboptimal acid catalyst can significantly hinder the reaction rate and overall yield.[1] 2. Suboptimal Temperature: The reaction is sensitive to temperature; excessively high or low temperatures can lead to incomplete conversion or the formation of side products.[2][3] 3. Incorrect Reactant Ratio: An inappropriate molar ratio of isovaleraldehyde to isoprenol can result in unreacted starting materials and reduced product formation.[3]1. Catalyst Selection and Optimization: - Employ an effective acid catalyst. Studies have shown that methanesulfonic acid and p-toluenesulfonic acid can provide good yields.[1] - For heterogeneous catalysis, consider using mildly acidic zeolites like H-Beta-300, which has demonstrated high selectivity and conversion.[3][4] - Optimize catalyst loading; even small amounts can significantly impact the reaction. 2. Temperature Control: - For solvent-based reactions (e.g., in dichloromethane), a temperature of around 60°C is often used.[1][5] - For solvent-free conditions, the reaction can proceed at room temperature.[1][5] - Monitor the reaction temperature closely to ensure it remains within the optimal range for your specific conditions. 3. Adjust Reactant Stoichiometry: - A molar ratio of isovaleraldehyde to isoprenol of 1:1.1 can be a good starting point for solvent-free reactions.[5] - Some studies suggest that a larger excess of isovaleraldehyde (e.g., 5:1) can promote the formation of the desired tetrahydropyranol.[3][4] Experiment with different ratios to find the optimum for your setup.
My final product is impure. What are the likely side products and how can I minimize them? 1. Dehydration Products: Formation of dihydropyran isomers is a common side reaction, particularly at higher temperatures or with highly acidic catalysts.[3][6][7][8] 2. Formation of Dioxanes and Acetals: An excess of the aldehyde reactant can lead to the formation of 1,3-dioxanes and acetals.[2][6][7][9][10]1. Control Reaction Temperature: Maintain the reaction at a moderate temperature (e.g., 40-60°C) to disfavor the elimination reaction that leads to dihydropyrans.[3] 2. Optimize Catalyst: Use a catalyst with mild acidity to reduce dehydration.[3][4] The presence of water in the reaction mixture can also help to hydrolyze intermediates and favor the formation of the desired pyranol.[8][11] 3. Adjust Reactant Ratio: Avoid a large excess of isovaleraldehyde if dioxane and acetal formation is a significant issue.[2]
How can I effectively purify the crude floral pyranol? The crude reaction mixture contains unreacted starting materials, the desired floral pyranol diastereomers, and various side products.1. Neutralization and Extraction: After the reaction, cool the mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution). Extract the organic components with a solvent like dichloromethane.[5] 2. Solvent Removal: Evaporate the solvent from the organic layer to obtain the crude product.[5] 3. Chromatography/Distillation: - For laboratory-scale purification, column chromatography on silica gel using a hexane/ethyl acetate eluent system can be employed to separate the floral pyranol from impurities.[1] - For larger quantities, distillation under reduced pressure (vacuum distillation) is a common industrial method for purification.[12]
The diastereoselectivity of my reaction is poor. How can I influence the ratio of cis to trans isomers? The diastereoselectivity of the Prins reaction can be influenced by the choice of solvent and catalyst.[13]1. Solvent Selection: The polarity of the solvent can have a dramatic effect on the diastereoselectivity of cyclization reactions.[13][14] Experiment with a range of solvents with varying polarities to determine the optimal medium for the desired isomer. 2. Catalyst Choice: Certain catalysts may favor the formation of one diastereomer over the other. The use of specific heterogeneous catalysts, such as certain zeolites, has been shown to influence the selectivity towards the desired cis isomer.[3]

Quantitative Data Summary

The following tables summarize the yields of floral pyranol (Florol) synthesis under various experimental conditions as reported in the literature.

Table 1: Influence of Catalyst on Floral Pyranol Yield (Solvent-Free)

CatalystYield (%)Reference
p-toluenesulfonic acid55[1]
methanesulfonic acid64[1]
sulfuric acid43[1]
sodium sulfate2[1]
H-Beta-300 (zeolite)72 (selectivity)[3][4]

Table 2: Comparison of Synthesis Methods

MethodSolventTemperature (°C)Reaction TimeYield (%)Reference
Method IDichloromethane606 hours32[5]
Method II (Solvent-Free)None (on SiO₂)Room Temperature2 hours39[5]

Detailed Experimental Protocols

Protocol 1: Solvent-Based Synthesis of Floral Pyranol[5]

Materials:

  • Isovaleraldehyde

  • Isoprenol

  • Methanesulfonic acid

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • To the flask, add isovaleraldehyde (e.g., 0.1038 mol) and methanesulfonic acid (e.g., 0.0053 mol).

  • Heat the mixture to 60°C with stirring.

  • Slowly add isoprenol (e.g., 0.0311 mol) dropwise from the dropping funnel over a period of 3 hours.

  • Maintain the reaction mixture at 60°C for an additional 3 hours after the addition is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude floral pyranol as a yellow oil.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Solvent-Free Synthesis of Floral Pyranol[5]

Materials:

  • Isovaleraldehyde

  • Isoprenol

  • Silica gel (70-230 mesh)

  • p-toluenesulfonic acid

  • Mortar and pestle

  • Reaction vessel (e.g., a flask or beaker)

Procedure:

  • In a mortar, add silica gel (e.g., 12.5 g) and p-toluenesulfonic acid (e.g., 0.5 g).

  • To this solid support, add isovaleraldehyde (e.g., 0.001 mol) and isoprenol (e.g., 0.0011 mol).

  • Grind the resulting mixture using the pestle for the desired reaction time (e.g., up to 2 hours) at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the product from the silica gel using a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove the silica gel.

  • Evaporate the solvent from the filtrate to yield the crude floral pyranol.

  • Purify the crude product as needed, using column chromatography or vacuum distillation.

Visualizations

Floral Pyranol Synthesis Workflow

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Reactant1 Isovaleraldehyde Prins_Reaction Prins Cyclization Reactant1->Prins_Reaction Reactant2 Isoprenol Reactant2->Prins_Reaction Catalyst Acid Catalyst (e.g., p-TSA, H₂SO₄) Catalyst->Prins_Reaction Neutralization Neutralization Prins_Reaction->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product Floral Pyranol Purification->Final_Product G Isovaleraldehyde Isovaleraldehyde Protonation Protonation of Aldehyde (Acid Catalyst) Isovaleraldehyde->Protonation Isoprenol Isoprenol Cyclization Nucleophilic Attack & Cyclization Isoprenol->Cyclization Oxocarbenium Oxocarbenium Ion Protonation->Oxocarbenium Oxocarbenium->Cyclization Carbocation Tertiary Carbocation Intermediate Cyclization->Carbocation Water_Attack Attack by H₂O Carbocation->Water_Attack Pathway A Elimination Elimination of H⁺ Carbocation->Elimination Pathway B Aldehyde_Attack Attack by another Aldehyde molecule Carbocation->Aldehyde_Attack Pathway C Deprotonation Deprotonation Water_Attack->Deprotonation Floral_Pyranol Floral Pyranol (Desired Product) Deprotonation->Floral_Pyranol Dihydropyrans Dihydropyrans (Side Product) Elimination->Dihydropyrans Dioxane 1,3-Dioxane (Side Product) Aldehyde_Attack->Dioxane

References

Validation & Comparative

Alternative catalysts for the synthesis of "4-Methyltetrahydro-2H-pyran-4-OL"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Alternative Catalysts in the Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds like this compound is a critical endeavor. This substituted tetrahydropyran is a valuable building block in the synthesis of fragrances and natural products.[1] The primary synthetic route to this and related structures is the Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde.[1] While traditional methods often rely on strong mineral acids, a range of alternative catalysts have been developed to improve yield, selectivity, and environmental footprint. This guide provides a comparative overview of these catalytic systems, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The selection of a catalyst has a profound impact on the efficiency and selectivity of the synthesis of substituted tetrahydropyrans. The following table summarizes the performance of various catalysts for the synthesis of 4-hydroxytetrahydropyrans, primarily through the Prins cyclization reaction.

Catalyst SystemReaction TypeSubstratesReaction ConditionsYield (%)SelectivityReference
Sulfuric Acid (20%) Prins Cyclization3-Buten-1-ol, Acetaldehyde80-85°C, 3-48 hNot specifiedNot specified[2]
Phosphomolybdic Acid Prins CyclizationHomoallylic alcohols, AldehydesRoom Temperature, WaterHighcis-selective[3]
Amberlyst-15 Prins CyclizationHomoallylic alcohols, AldehydesNot specifiedHighNot specified[3]
Niobium(V) chloride (20 mol%) Prins-type Cyclization3-Buten-1-ol, AldehydesMild conditionsExcellentSelective for 4-chlorotetrahydropyrans[3]
Indium(III) chloride (InCl₃) Prins-type CyclizationHomoallylic alcohols, AldehydesNot specifiedHighExcellent diastereoselectivity[3]
Rhenium(VII) complex (O₃ReOSiPh₃) Prins CyclizationHomoallylic alcohols, Aromatic/α,β-unsaturated aldehydesMild conditionsNot specifiedStereoselective[3]
Confined imino-imidodiphosphate (iIDP) Brønsted acids Asymmetric Prins CyclizationHomoallylic alcohols, Aliphatic/Aromatic aldehydesNot specifiedVery GoodHigh regio- and enantioselectivity[3]
Chiral Thiourea / HCl Enantioselective Prins CyclizationHomoallylic alcohols, AldehydesNot specifiedGood to ExcellentHigh diastereo- and enantioselectivity[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for a conventional and an alternative catalytic approach.

Protocol 1: Conventional Synthesis using Sulfuric Acid

This protocol is adapted from a procedure described by Ernst Hanschke.[2]

Materials:

  • 3-Buten-1-ol (1 equivalent)

  • Acetaldehyde (1 equivalent)

  • 20% Sulfuric Acid (10 volumes)

  • Ethyl acetate (EtOAc)

  • Concentrated ammonia

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pressure tube

Procedure:

  • Combine 3-buten-1-ol, acetaldehyde, and 20% sulfuric acid in a pressure tube.

  • Seal the tube and heat the reaction mixture to 80°C for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the mixture to a pH of 8-9 with concentrated ammonia.

  • Extract the product with ethyl acetate (3 x 5 volumes).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Lewis Acid-Catalyzed Diastereoselective Synthesis

This is a general guideline for a Prins cyclization using a Lewis acid catalyst, which often offers improved selectivity.[5]

Materials:

  • Homoallylic alcohol (e.g., 3-buten-1-ol)

  • Aldehyde (e.g., acetaldehyde)

  • Anhydrous Lewis acid (e.g., InCl₃, SnCl₄)

  • Anhydrous solvent (e.g., dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar.

  • Dissolve the homoallylic alcohol in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78°C).

  • Add the aldehyde to the solution and stir briefly.

  • Slowly add the Lewis acid to the reaction mixture.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthesis

Diagrams help to clarify complex chemical transformations and experimental procedures.

G Prins Cyclization Pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_products Product Formation R1 Homoallylic Alcohol I1 Oxocarbenium Ion R1->I1 R2 Aldehyde R2->I1 Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->I1 Protonation/ Activation I2 Cyclized Carbocation I1->I2 Intramolecular Cyclization P1 4-Methyltetrahydro- 2H-pyran-4-ol I2->P1 Nucleophilic Attack (H₂O)

Caption: General reaction mechanism for the acid-catalyzed Prins cyclization.

G Experimental Workflow Setup Reaction Setup (Flame-dried flask, N₂ atm) Reagents Add Reactants (Solvent, Alcohol, Aldehyde) Setup->Reagents Catalysis Catalyst Addition (Cooled solution) Reagents->Catalysis Reaction Reaction Monitoring (TLC / GC) Catalysis->Reaction Quench Quenching (e.g., NaHCO₃ soln) Reaction->Quench Workup Aqueous Workup (Extraction, Washing, Drying) Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Analysis (NMR, IR, MS) Purify->Analyze

Caption: Standard experimental workflow for catalytic synthesis and analysis.

Conclusion

The synthesis of this compound can be achieved through various catalytic methods, with the Prins cyclization being a primary route. While conventional methods using strong mineral acids like H₂SO₄ are effective, they often lack selectivity and can be harsh.[2] Modern alternatives offer significant advantages. Lewis acids such as InCl₃ provide high yields with excellent diastereoselectivity.[3] Heteropoly acids like phosphomolybdic acid and solid acid catalysts like Amberlyst-15 offer greener, more convenient, and cost-effective options, with some reactions proceeding efficiently in water at room temperature.[3] For asymmetric synthesis, chiral Brønsted acids and cooperative catalyst systems like chiral thioureas with HCl have emerged as powerful tools for producing enantiomerically enriched tetrahydropyrans.[3][4] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired stereochemistry, scale, cost, and environmental considerations.

References

A Comparative Guide to Alternative Synthetic Routes for 4-Substituted Tetrahydropyran-4-ols

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran (THP) motif is a crucial structural component in a vast array of biologically active natural products and pharmaceutical agents. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted THPs is a significant focus in modern organic chemistry. This guide provides a comparative overview of key synthetic strategies for accessing 4-substituted tetrahydropyran-4-ols, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Three prominent and distinct approaches will be compared:

  • Nucleophilic Addition to Tetrahydropyran-4-one: A classic and straightforward approach involving the addition of organometallic reagents to a pre-existing tetrahydropyran ring.

  • Prins-Type Cyclization: A powerful acid-catalyzed method that constructs the tetrahydropyran ring through the reaction of a homoallylic alcohol with a carbonyl compound.

  • Intramolecular oxa-Michael Addition: A cyclization strategy that forms the THP ring via the intramolecular addition of a hydroxyl group to an α,β-unsaturated system.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data for representative examples of each synthetic route, allowing for a direct comparison of their efficiency and selectivity.

Synthetic Route Substrates Key Reagents/Catalyst Yield (%) Diastereomeric Ratio (d.r.) Reaction Conditions Reference
Nucleophilic Addition Tetrahydropyran-4-one, Phenylmagnesium bromideMg, THF95N/A0 °C to rt, 2 hN/A
Aqueous Prins Cyclization 3-Buten-1-ol, BenzaldehydePhosphomolybdic acid (PMA)92>99:1 (all-cis)H₂O, rt, 3 h[1]
Intramolecular oxa-Michael Addition (E)-7-hydroxyhept-2-en-4-oneChiral Phosphoric Acid (CPA)93N/A (enantioselective)Cyclohexane, 50 °C[2]

Detailed Methodologies & Experimental Protocols

Nucleophilic Addition: Grignard Reaction with Tetrahydropyran-4-one

This method represents a direct and often high-yielding approach to 4-substituted tetrahydropyran-4-ols. It is particularly useful when the desired substituent can be readily introduced via an organometallic reagent.

Experimental Protocol (Representative):

To a solution of tetrahydropyran-4-one (1.0 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C under a nitrogen atmosphere, a solution of phenylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution (15 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-phenyltetrahydropyran-4-ol.

Prins-Type Cyclization: Aqueous, Diastereoselective Synthesis

The Prins cyclization is a powerful C-C and C-O bond-forming reaction that constructs the tetrahydropyran ring from acyclic precursors. The use of water as a solvent and a nucleophile, as demonstrated in the cited literature, offers a green and efficient variant of this classic transformation.[1]

Experimental Protocol (Representative):

In a round-bottom flask, a mixture of 3-buten-1-ol (1.0 mmol), benzaldehyde (1.2 mmol), and phosphomolybdic acid (PMA, 10 mol%) in water (5 mL) is stirred at room temperature for 3 hours.[1] Upon completion of the reaction (monitored by TLC), the mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the cis-2-phenyltetrahydropyran-4-ol as the major diastereomer.[1]

Intramolecular oxa-Michael Addition

This strategy involves the cyclization of a δ-hydroxy α,β-unsaturated carbonyl compound. It is a highly effective method for constructing the tetrahydropyran ring and can be rendered enantioselective through the use of chiral catalysts.[2]

Experimental Protocol (Representative):

A precursor δ-hydroxy α,β-unsaturated thioester is prepared via olefin metathesis.[2] To a solution of this precursor (0.5 mmol) in cyclohexane (5 mL), a chiral phosphoric acid catalyst (R-TRIP, 20 mol%) is added. The reaction mixture is stirred at 50 °C until the starting material is consumed (as monitored by TLC). The solvent is then evaporated, and the crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched tetrahydropyran derivative.[2]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic pathway.

G cluster_0 Nucleophilic Addition to Tetrahydropyran-4-one A Tetrahydropyran-4-one C Addition Reaction A->C B Grignard Reagent (R-MgX) B->C D 4-Substituted Tetrahydropyran-4-ol C->D Yield: High

Caption: Workflow for Nucleophilic Addition.

G cluster_1 Aqueous Prins-Type Cyclization E Homoallylic Alcohol H Oxocarbenium Ion Intermediate E->H F Aldehyde/Ketone F->H G Acid Catalyst (PMA) G->H I Intramolecular Cyclization H->I J 4-Substituted Tetrahydropyran-4-ol I->J Yield: 80-92% Diastereoselectivity: High (all-cis)

Caption: Pathway for Aqueous Prins Cyclization.

G cluster_2 Intramolecular oxa-Michael Addition K δ-Hydroxy α,β-Unsaturated System M Intramolecular 1,4-Addition K->M L Chiral Catalyst (CPA) L->M N Enantiomerically Enriched Tetrahydropyran M->N Yield: High Enantioselectivity: up to 99% ee

Caption: Logic of Intramolecular oxa-Michael Addition.

References

A Comparative Analysis of 4-Methyltetrahydro-2H-pyran-4-ol and Other Prominent Floral Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of fragrance chemistry, the pursuit of novel compounds with unique and lasting floral notes is a perpetual endeavor. This guide provides a detailed comparison of 4-Methyltetrahydro-2H-pyran-4-ol, a significant floral fragrance compound, with other widely used floral alternatives such as Linalool, Geraniol, Citronellol, and Rose Oxide. This analysis is intended for researchers, scientists, and professionals in the fields of fragrance and drug development, offering a comprehensive overview supported by experimental data and methodologies.

Introduction to this compound

This compound, also known by synonyms such as 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol and trade names including Florol®, Florosa, and Rozanol, is a synthetic fragrance ingredient prized for its fresh, soft, and natural floral odor.[1] Its scent profile is predominantly floral, with nuances of muguet and herbal notes.[2] This compound has gained popularity in the fragrance industry due to its excellent stability and long-lasting character in a variety of consumer products, including perfumes, face creams, and talcum powders.[1]

Comparative Olfactory Profiles

The olfactory characteristics of fragrance compounds are of paramount importance. The following table summarizes the distinct fragrance profiles of this compound and its counterparts.

CompoundFragrance Profile
This compound A fresh, clean, soft, and natural floral scent with muguet (lily-of-the-valley) and linalool-like nuances.[1]
Linalool A complex floral and spicy-woody aroma, reminiscent of French lavender, bergamot, and lily-of-the-valley. It has a light, sweet, and slightly citrusy character.[1]
Geraniol A sweet, warm, rose-like floral scent. It is a key component in rose, geranium, and citronella essential oils.[3][4]
Citronellol A fresh, rosy, and floral aroma with light citrus and green undertones, often described as dewy and petal-like.[5][6]
Rose Oxide A powerful, sharp, metallic-green and floral scent with a distinct geranium and rosy character. It is known for its diffusive and "gassy" quality.[2][7]
Physicochemical and Performance Data

The performance of a fragrance compound is dictated by its physicochemical properties, which influence its odor threshold, substantivity (tenacity), and stability. The following tables provide a comparative overview of these key parameters.

Table 1: Physicochemical Properties

PropertyThis compoundLinaloolGeraniolCitronellolRose Oxide
CAS Number 63500-71-0[2]78-70-6[1]106-24-1[3]106-22-9[8]16409-43-1[7]
Molecular Formula C10H20O2[2]C10H18O[9]C10H18O[4]C10H20O[8]C10H18O[7]
Molecular Weight ( g/mol ) 172.26[2]154.25[9]154.25[4]156.27[8]154.25[10]
Boiling Point (°C) 93-95 (at 3 Torr)[1]198[11]229-230[3]~225[8]230[10]
LogP (Octanol/Water) 1.65 (at 23°C)[1]~3.0~2.6~3.1~3.1

Table 2: Performance Characteristics

ParameterThis compoundLinaloolGeraniolCitronellolRose Oxide
Odor Threshold Not explicitly found, but described as having an elegant, diffused scent.[1](R)-(-): 0.8 ppb, (S)-(+): 7.4 ppb[1]Not explicitly found, but described as having a strong floral scent.[12]Not explicitly found, but described as having a medium to strong intensity.(-)-cis isomer: 0.5 ppb[10]
Substantivity (Tenacity) Long-lasting fragrance.[1]Poor tenacity, primarily a top-note material.[2][9]Good persistence, functions as a middle to base note.[4]Moderate persistence, primarily a top to middle note.Poor tenacity, purely a top-note material, lasts a few hours.[2]
Stability Stable in various cosmetic products like perfumes, creams, and powders.[1]Can undergo oxidation over time.Generally stable but can oxidize or isomerize when exposed to heat, light, or air.[3]Good stability in various formulations.[13]Generally stable in formulations.

Experimental Protocols

To ensure objective and reproducible comparisons of fragrance compounds, standardized experimental protocols are essential. Below are detailed methodologies for key performance evaluation experiments.

Gas Chromatography-Olfactometry (GC-O) for Odor Profile and Threshold Determination

Objective: To identify and characterize the odor-active compounds and determine their odor detection thresholds.

Methodology:

  • Sample Preparation: Prepare dilute solutions of each fragrance compound in a suitable solvent (e.g., ethanol) at various concentrations.

  • Instrumentation: Utilize a gas chromatograph (GC) equipped with a sniffing port (olfactometer) and a mass spectrometer (MS) detector. The column effluent is split between the MS and the sniffing port.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at a rate of 5°C/min to 240°C and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Olfactometry: A trained panel of assessors sniffs the effluent from the sniffing port. They record the retention time, odor description, and intensity of each detected odorant.

  • Odor Threshold Determination (AEDA - Aroma Extract Dilution Analysis): The sample is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still detected corresponds to its flavor dilution (FD) factor, which is proportional to its odor activity value (OAV).

Sensory Panel Evaluation for Substantivity on Skin

Objective: To assess the longevity and evolution of the fragrance on human skin.

Methodology:

  • Panelist Selection: Recruit a panel of trained sensory assessors with a proven ability to discriminate and describe odors.

  • Sample Application: Apply a standardized amount (e.g., 0.1 mL of a 10% solution in ethanol) of each fragrance compound to a designated area on the panelists' forearms.

  • Evaluation: Panelists evaluate the intensity and character of the fragrance at specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours) in a controlled environment (odor-free room with controlled temperature and humidity).

  • Data Collection: Use a rating scale (e.g., a 10-point scale from 0 = no odor to 9 = very strong odor) to record the perceived intensity. Panelists also provide descriptive terms for the fragrance character at each time point.

  • Data Analysis: Plot the average intensity ratings against time to generate evaporation curves for each compound, providing a quantitative measure of substantivity.

Stability Testing in a Cosmetic Base

Objective: To evaluate the chemical and olfactory stability of the fragrance compound in a representative cosmetic formulation.

Methodology:

  • Formulation: Prepare a simple cosmetic base (e.g., an oil-in-water emulsion). Incorporate each fragrance compound at a typical concentration (e.g., 0.5% w/w). A control sample without any fragrance is also prepared.

  • Accelerated Aging: Store the samples under different stress conditions:

    • Elevated temperature (e.g., 40°C and 50°C) for a period of 1 to 3 months.

    • Exposure to UV light (in a UV stability chamber).

    • Freeze-thaw cycles.

  • Analysis: At regular intervals, analyze the samples for:

    • Physical Stability: Visual assessment for phase separation, discoloration, and changes in viscosity.

    • Chemical Stability: Use GC-MS to quantify the concentration of the fragrance compound and identify any degradation products.

    • Olfactory Stability: A sensory panel evaluates the odor of the aged samples compared to a freshly prepared sample to detect any changes in scent profile or intensity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for fragrance compound evaluation.

FragranceEvaluationWorkflow cluster_prep Sample Preparation cluster_gco GC-Olfactometry cluster_sensory Sensory Evaluation cluster_stability Stability Testing cluster_results Data Analysis & Comparison Prep Prepare Dilutions & Formulations GC_O GC-O Analysis Prep->GC_O SkinApp Skin Application Prep->SkinApp Aging Accelerated Aging Prep->Aging AEDA Aroma Extract Dilution Analysis GC_O->AEDA Determine Odor Threshold Data Compile & Compare Data AEDA->Data TimeEval Time-Intensity Evaluation SkinApp->TimeEval Assess Substantivity TimeEval->Data Analysis Physical, Chemical, & Olfactory Analysis Aging->Analysis Evaluate Stability Analysis->Data GCO_Protocol cluster_instrument Instrumentation cluster_process Process cluster_output Output GC Gas Chromatograph Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer Splitter->MS Chemical ID SniffPort Sniffing Port Splitter->SniffPort Odor Detection Detection Dual Detection SampleInject Sample Injection Separation Chromatographic Separation SampleInject->Separation Separation->Detection DataAcq Data Acquisition Detection->DataAcq Chromatogram Chromatogram DataAcq->Chromatogram MassSpectra Mass Spectra DataAcq->MassSpectra Olfactogram Olfactogram DataAcq->Olfactogram Report Final Report

References

A Comparative Guide to Catalysts for Pyranol Synthesis via the Prins Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Prins reaction, a versatile and powerful acid-catalyzed carbon-carbon bond-forming reaction, stands as a cornerstone in the synthesis of tetrahydropyrans (pyranols), a core scaffold in numerous natural products and pharmaceuticals. The choice of catalyst is paramount, profoundly influencing the reaction's efficiency, stereoselectivity, and overall outcome. This guide provides a comparative analysis of prominent catalysts employed in the Prins reaction for pyranol synthesis, offering a synopsis of their performance based on experimental data, detailed experimental protocols, and visual representations of the reaction workflow and catalyst performance relationships.

Comparative Performance of Prins Reaction Catalysts

The selection of an appropriate catalyst for the Prins reaction is contingent on the desired outcome, whether it be high yield, diastereoselectivity, or enantioselectivity. The following table summarizes the performance of four representative catalysts—a Lewis acid (Iron(III) Chloride), a Brønsted acid (BINOL-derived Phosphoric Acid), and two heterogeneous catalysts (H-Beta-300 and Ce-MCM-41)—in the synthesis of substituted pyranols. It is important to note that the substrates and reaction conditions vary across these examples, reflecting the specific applications for which these catalysts have been optimized.

CatalystSubstratesProductCatalyst LoadingReaction ConditionsYield (%)Selectivity (ds or ee)
Iron(III) Chloride (FeCl₃) Homoallylic alcohol, Aldehydecis-4-Halo-2-alkyl-tetrahydropyran1 equiv.CH₂Cl₂, rtGoodHigh cis-diastereoselectivity
(R)-TRIP Homoallylic alcohol, AldehydeEnantioenriched tetrahydropyran10 mol%Toluene, rt, 24 h9592% ee
H-Beta-300 Isoprenol, Isovaleraldehyde2-Isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol (Florol®)10 wt%Dimethylcarbonate, 40°C, 5 h99 (conversion)72% selectivity to pyranols
Ce-MCM-41 (-)-Isopulegol, BenzaldehydeSubstituted octahydro-2H-chromen-4-ol10 wt%Dodecane, 70°C, 24 h93 (conversion)79% selectivity

Experimental Protocols

Detailed methodologies for the synthesis of pyranols using the aforementioned catalysts are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.

Iron(III) Chloride Catalyzed Diastereoselective Prins Cyclization

This protocol describes a general procedure for the synthesis of cis-4-halotetrahydropyrans.

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.0 equiv) in dry CH₂Cl₂ under an inert atmosphere, add anhydrous FeCl₃ (1.0 equiv) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cis-4-halotetrahydropyran.

(R)-TRIP Catalyzed Enantioselective Prins Cyclization

This protocol outlines the synthesis of enantioenriched tetrahydropyrans using a chiral BINOL-derived phosphoric acid catalyst.

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP)

  • Anhydrous Toluene

  • 4Å Molecular Sieves

Procedure:

  • To an oven-dried flask containing 4Å molecular sieves, add the homoallylic alcohol (1.2 equiv) and (R)-TRIP catalyst (10 mol%) in anhydrous toluene.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aldehyde (1.0 equiv) to the mixture.

  • Stir the reaction at room temperature for 24 hours or until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the enantioenriched tetrahydropyran. The enantiomeric excess can be determined by chiral HPLC analysis.

H-Beta-300 Catalyzed Synthesis of Florol®

This protocol describes the synthesis of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol (Florol®) using a microporous heterogeneous catalyst.[1]

Materials:

  • Isoprenol

  • Isovaleraldehyde

  • H-Beta-300 zeolite catalyst

  • Dimethylcarbonate (solvent)

Procedure:

  • In a round-bottom flask, suspend H-Beta-300 catalyst (10 wt% relative to reactants) in dimethylcarbonate.

  • Add isoprenol (1.0 equiv) and isovaleraldehyde (1.0-1.5 equiv) to the suspension.

  • Heat the reaction mixture to 40°C and stir vigorously.

  • Monitor the reaction progress by gas chromatography (GC). The reaction typically reaches high conversion within 5 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • The catalyst can be washed with a suitable solvent, dried, and calcined for reuse.

  • Concentrate the filtrate under reduced pressure and purify the crude product by distillation to obtain Florol®.

Ce-MCM-41 Catalyzed Prins Cyclization of (-)-Isopulegol

This protocol details the synthesis of a substituted octahydro-2H-chromen-4-ol using a mesoporous heterogeneous catalyst.

Materials:

  • (-)-Isopulegol

  • Benzaldehyde

  • Ce-MCM-41 catalyst

  • Dodecane (solvent)

Procedure:

  • To a reaction vessel, add Ce-MCM-41 catalyst (10 wt% relative to (-)-isopulegol), (-)-isopulegol (1.0 equiv), and dodecane as the solvent.

  • Add benzaldehyde (1.1 equiv) to the mixture.

  • Heat the reaction mixture to 70°C and stir for 24 hours.

  • Monitor the conversion of (-)-isopulegol by GC.

  • After the reaction, cool the mixture and filter off the catalyst.

  • The catalyst can be washed, dried, and calcined for potential reuse.

  • Remove the solvent from the filtrate under reduced pressure and purify the residue by column chromatography to isolate the desired product.

Visualizing the Prins Reaction and Catalyst Performance

To better understand the process, the following diagrams, generated using Graphviz, illustrate the general workflow of the Prins reaction and a comparative overview of the featured catalysts' performance characteristics.

Prins_Reaction_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Aldehyde Aldehyde Acid_Catalyst Acid Catalyst (Lewis or Brønsted) Aldehyde->Acid_Catalyst Activation Homoallylic_Alcohol Homoallylic Alcohol Cyclization Intramolecular Cyclization Homoallylic_Alcohol->Cyclization Oxocarbenium_Ion Oxocarbenium Ion Intermediate Acid_Catalyst->Oxocarbenium_Ion Oxocarbenium_Ion->Cyclization Nucleophilic Attack Carbocation_Quench Carbocation Quench Cyclization->Carbocation_Quench Pyranol Tetrahydropyran (Pyranol) Carbocation_Quench->Pyranol Nucleophile Addition

Caption: General workflow of the acid-catalyzed Prins reaction for pyranol synthesis.

Catalyst_Comparison cluster_homogeneous Homogeneous Catalysts cluster_heterogeneous Heterogeneous Catalysts FeCl3 Iron(III) Chloride (Lewis Acid) High_DS High Diastereoselectivity FeCl3->High_DS Achieves BINOL_PA BINOL-Phosphoric Acid (Brønsted Acid) High_EE High Enantioselectivity BINOL_PA->High_EE Achieves H_Beta H-Beta-300 (Microporous) High_Activity High Activity/Conversion H_Beta->High_Activity Shows Reusability Catalyst Reusability H_Beta->Reusability Offers Ce_MCM41 Ce-MCM-41 (Mesoporous) High_Selectivity_Complex High Selectivity for Complex Substrates Ce_MCM41->High_Selectivity_Complex Shows for Complex Substrates Ce_MCM41->Reusability Offers

Caption: Performance comparison of selected Prins reaction catalysts.

References

A Comparative Guide to Analytical Methods for Tetrahydropyranol Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of tetrahydropyranol, a key heterocyclic compound, is crucial for ensuring its quality, stability, and performance in various applications. This guide provides an objective comparison of the primary analytical techniques used for the structural elucidation and quantitative analysis of tetrahydropyranol, supported by experimental data and detailed methodologies.

The principal methods for characterizing tetrahydropyranol include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers distinct advantages and is suited for different aspects of characterization, from confirming molecular structure to quantifying impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds.[1] For tetrahydropyranol, which is a polar compound, Reverse-Phase HPLC (RP-HPLC) is a suitable method. Chiral HPLC can also be employed for the separation of its potential enantiomers.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[4] It is highly effective for identifying and quantifying tetrahydropyranol and its potential impurities, offering high sensitivity and structural information from the mass spectrum.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[6] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the tetrahydropyranol structure.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] For tetrahydropyranol, FTIR can confirm the presence of C-O-C (ether) and O-H (hydroxyl) functional groups, providing a quick quality check.[7]

Quantitative Performance Comparison

ParameterHPLCGC-MS
Limit of Detection (LOD) 0.08 - 10 µM[10]0.02 - 0.72 ng/mL[11]
Limit of Quantification (LOQ) 10 - 20 µM[10]1 - 2.5 ng/mL[11]
Linearity (R²) > 0.99[10]> 0.99[5][11]
Accuracy (% Recovery) Typically 98-102%83.2 - 106%[11]
Precision (% RSD) < 2%< 15%[5]
Analysis Time 8 - 15 minutes[10]~17 minutes[11]

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. Below are representative experimental protocols for the characterization of tetrahydropyranol using the discussed techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reverse-phase HPLC method for the quantitative analysis of tetrahydropyranol.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (as tetrahydropyranol lacks a strong chromophore, low UV wavelength is required).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of tetrahydropyranol in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of tetrahydropyranol in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a general method for the identification and quantification of tetrahydropyranol and its volatile impurities.

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C (hold for 1 min), then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[13]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.[13]

  • Sample Preparation: Dissolve the tetrahydropyranol sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify tetrahydropyranol and its impurities by comparing their mass spectra with a reference library (e.g., NIST). For quantitative analysis, create a calibration curve using standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra for the structural elucidation of tetrahydropyranol.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or 500 MHz).[6][7]

  • Sample Preparation: Dissolve approximately 5-10 mg of the tetrahydropyranol sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the tetrahydropyranol structure.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

This protocol describes the analysis of tetrahydropyranol using the Attenuated Total Reflectance (ATR) technique.

  • Instrumentation: FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small drop of the neat liquid tetrahydropyranol sample directly onto the ATR crystal.[14]

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance spectrum of tetrahydropyranol. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch, C-H stretch, C-O stretch).[15]

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the characterization of a pharmaceutical compound and the specific analytical workflow for tetrahydropyranol.

General Workflow for Pharmaceutical Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Impurity Profiling cluster_final Final Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR HPLC HPLC/UPLC (Purity, Impurities) Purification->HPLC MS Mass Spectrometry (HRMS) FTIR FTIR Spectroscopy Data_Review Data Review & Interpretation FTIR->Data_Review GCMS GC-MS (Residual Solvents, Volatile Impurities) GCMS->Data_Review Report Certificate of Analysis (CoA) Generation Data_Review->Report

Caption: General workflow for pharmaceutical compound characterization.

Analytical Workflow for Tetrahydropyranol Characterization cluster_structure Structural Confirmation cluster_quant Quantitative Analysis & Purity cluster_chiral Chiral Purity (if applicable) Sample Tetrahydropyranol Sample NMR NMR Spectroscopy (¹H & ¹³C) - Confirm connectivity - Assess proton environments Sample->NMR FTIR FTIR Spectroscopy - Confirm functional groups (O-H, C-O) Sample->FTIR HPLC HPLC-UV/RID - Assay (purity) - Quantify non-volatile impurities Sample->HPLC GCMS GC-MS - Identify & quantify volatile impurities - Residual solvent analysis Sample->GCMS Final_Report Comprehensive Characterization Report Chiral_HPLC Chiral HPLC - Separate and quantify enantiomers HPLC->Chiral_HPLC

Caption: Analytical workflow for tetrahydropyranol characterization.

References

Purity Validation of 4-Methyltetrahydro-2H-pyran-4-OL: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. This guide provides a comprehensive overview of using Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of "4-Methyltetrahydro-2H-pyran-4-OL," a key building block in various synthetic applications, including fragrance chemistry and natural product synthesis.[1] Furthermore, this document presents a comparative analysis with alternative analytical techniques, offering supporting experimental data and detailed protocols to aid in method selection and implementation.

GC-MS Analysis: The Gold Standard for Volatile Compounds

Gas Chromatography-Mass Spectrometry is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its high sensitivity, specificity, and ability to provide structural information make it an ideal method for assessing the purity of this compound.

A typical GC-MS analysis involves volatilizing the sample and separating its components on a chromatographic column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

Impurity Profiling

The synthesis of this compound, often achieved through a Prins cyclization of a homoallylic alcohol and an aldehyde, can lead to the formation of various impurities.[1][2] These may include unreacted starting materials, isomers (diastereomers and enantiomers), and byproducts from side reactions. GC-MS is particularly adept at identifying and quantifying these potential impurities, ensuring the final product meets the required quality standards.

Comparative Analysis with Alternative Methods

While GC-MS is a robust technique, other analytical methods can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the need for chiral separation or absolute quantification without a reference standard.

Parameter GC-MS High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, with mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3][4][5]Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[6][7][8][9][10]
Typical Analytes Volatile and semi-volatile compounds.Non-volatile or thermally labile compounds.[11]Any soluble compound with NMR-active nuclei.[7]
Sample Derivatization May be required for polar compounds to improve volatility and peak shape.Generally not required.[11]Not required.
Chiral Separation Possible with a chiral stationary phase column.[12][13][14][15]Possible with a chiral stationary phase or chiral mobile phase additives.Possible with chiral solvating or derivatizing agents.
Quantification Relative quantification against a reference standard.Relative quantification against a reference standard.Absolute quantification against an internal standard of known purity.[6][9]
Advantages High sensitivity, excellent separation efficiency, provides structural information for impurity identification.Wide applicability, suitable for non-volatile compounds.[3]Non-destructive, provides absolute purity without a specific analyte reference standard, rich structural information.[6]
Limitations Not suitable for non-volatile or thermally unstable compounds.Lower resolution for complex mixtures compared to capillary GC.Lower sensitivity compared to GC-MS and HPLC, requires a high-field NMR spectrometer.

Experimental Protocols

GC-MS Method for Purity Analysis of this compound

This protocol is a general guideline and may require optimization based on the specific instrumentation and purity requirements.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • If derivatization is required to improve peak shape and reduce tailing of the alcohol group, a silylating agent (e.g., BSTFA with 1% TMCS) can be used. Mix 100 µL of the sample solution with 100 µL of the silylating agent and heat at 60°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point. For chiral analysis, a cyclodextrin-based chiral column (e.g., Beta DEX™ 225) would be necessary.[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Peak identification is confirmed by comparing the obtained mass spectra with a reference library (e.g., NIST).

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps and relationships.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 4-Methyltetrahydro- 2H-pyran-4-OL Sample Dissolution Dissolution (e.g., DCM) Sample->Dissolution Derivatization Derivatization (Optional) (e.g., Silylation) Dissolution->Derivatization Injection Injection Derivatization->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Chromatogram Chromatogram MS_Detection->Chromatogram Mass_Spectra Mass Spectra MS_Detection->Mass_Spectra Purity_Calculation Purity Calculation (% Area) Chromatogram->Purity_Calculation Impurity_ID Impurity Identification Mass_Spectra->Impurity_ID

GC-MS analysis workflow for purity validation.

Purity_Logic Compound This compound Purity Purity Validation Compound->Purity GCMS GC-MS Purity->GCMS HPLC HPLC Purity->HPLC qNMR qNMR Purity->qNMR Method_Selection Method Selection Criteria GCMS->Method_Selection HPLC->Method_Selection qNMR->Method_Selection Volatility Volatility Method_Selection->Volatility Chirality Chirality Method_Selection->Chirality Absolute_Quant Absolute Quantification Method_Selection->Absolute_Quant

Logical relationship for selecting a purity validation method.

References

A Spectroscopic Showdown: Unraveling the Isomers of Tetrahydropyranol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step. This guide provides a comprehensive spectroscopic comparison of three key isomers of tetrahydropyranol: tetrahydropyran-2-ol, tetrahydropyran-3-ol, and tetrahydropyran-4-ol. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a practical reference for the unambiguous identification of these isomers.

The subtle differences in the position of the hydroxyl group on the tetrahydropyran ring give rise to distinct spectroscopic signatures. Understanding these differences is paramount for quality control, reaction monitoring, and the characterization of novel chemical entities in which this motif may be present.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for the three tetrahydropyranol isomers. This data has been compiled from various spectral databases and literature sources to provide a clear, comparative overview.

Spectroscopic Technique Tetrahydropyran-2-ol Tetrahydropyran-3-ol Tetrahydropyran-4-ol
¹H NMR (δ, ppm) ~4.7-4.9 (H-2), ~3.4-4.0 (H-6), ~1.4-1.9 (ring CH₂)~3.5-3.8 (H-3, H-2ax, H-6ax), ~3.2-3.4 (H-2eq, H-6eq), ~1.4-2.0 (ring CH₂)~3.8-4.0 (H-4), ~3.4-3.8 (H-2, H-6), ~1.5-1.9 (ring CH₂)
¹³C NMR (δ, ppm) ~93-95 (C-2), ~61-63 (C-6), ~31-33 (C-3), ~22-24 (C-5), ~19-21 (C-4)~68-70 (C-3), ~66-68 (C-2, C-6), ~32-34 (C-4), ~24-26 (C-5)~66-68 (C-4), ~63-65 (C-2, C-6), ~34-36 (C-3, C-5)
IR (cm⁻¹) ~3400 (O-H stretch, broad), ~2850-2950 (C-H stretch), ~1050-1150 (C-O stretch)~3400 (O-H stretch, broad), ~2850-2950 (C-H stretch), ~1050-1150 (C-O stretch)~3400 (O-H stretch, broad), ~2850-2950 (C-H stretch), ~1050-1150 (C-O stretch)
MS (m/z) 102 (M+), 85, 73, 57, 43102 (M+), 84, 73, 58, 45102 (M+), 84, 71, 58, 44[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of tetrahydropyranol isomers, from sample acquisition to data interpretation.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Comparison of Tetrahydropyranol Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample_Acquisition Acquire Isomer Samples (Tetrahydropyran-2-ol, 3-ol, 4-ol) Purity_Check Assess Purity (e.g., GC, HPLC) Sample_Acquisition->Purity_Check NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purity_Check->NMR_Analysis Dissolve in deuterated solvent IR_Analysis FTIR Spectroscopy Purity_Check->IR_Analysis Analyze neat or as a thin film MS_Analysis Mass Spectrometry (EI-MS) Purity_Check->MS_Analysis Introduce into ion source Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR_Analysis->Process_NMR Process_IR Process IR Data (Vibrational Frequencies) IR_Analysis->Process_IR Process_MS Process MS Data (Fragmentation Patterns) MS_Analysis->Process_MS Compare_Data Comparative Analysis of Spectroscopic Data Process_NMR->Compare_Data Process_IR->Compare_Data Process_MS->Compare_Data Isomer_Identification Unambiguous Isomer Identification Compare_Data->Isomer_Identification Leads to

A typical workflow for the spectroscopic analysis of tetrahydropyranol isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic data. The following protocols outline standard procedures for the analysis of liquid tetrahydropyranol isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-20 mg of the tetrahydropyranol isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity and resolution.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the correct absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of the neat liquid tetrahydropyranol isomer directly onto the center of the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the wavenumbers (cm⁻¹) of the major absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For volatile liquids like tetrahydropyranol isomers, direct injection into the ion source via a heated probe or coupling with a gas chromatograph (GC-MS) is common.

    • If using GC-MS, a dilute solution of the isomer in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC, which separates the compound before it enters the mass spectrometer.

  • Ionization:

    • Electron Ionization (EI) is a standard method for these types of molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. The fragmentation of cyclic ethers and alcohols often involves characteristic losses of small neutral molecules or radicals.

References

A Tale of Two Cyclizations: Williamson Ether Synthesis vs. Prins Cyclization for Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The tetrahydropyran (THP) ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals, making its efficient and stereocontrolled synthesis a critical endeavor in modern organic chemistry. For decades, chemists have relied on a toolbox of reactions to forge this crucial cyclic ether. Among the most established is the venerable intramolecular Williamson ether synthesis, an SN2-driven ring closure. In contrast, the Prins cyclization offers a powerful, acid-catalyzed alternative for the construction of highly substituted and stereochemically complex THPs.

This guide provides a detailed, data-driven comparison of these two key methodologies. We will delve into their mechanisms, substrate scope, stereochemical outcomes, and practical considerations, supported by experimental data and protocols to inform your synthetic strategy.

Head-to-Head Comparison: A Summary

FeatureIntramolecular Williamson Ether SynthesisPrins Cyclization
Reaction Type SN2 (bimolecular nucleophilic substitution)Electrophilic addition / Cyclization
Key Reactants HaloalcoholHomoallylic alcohol and a carbonyl compound
Catalyst/Reagent Strong base (e.g., NaH)Brønsted or Lewis acid (e.g., BF₃·OEt₂, I₂)
Key Intermediate AlkoxideOxocarbenium ion
Stereochemistry Inversion of configuration at the electrophilic carbonGenerally high cis-diastereoselectivity for 2,6-disubstituted THPs
Substrate Scope Best for primary halides; secondary halides risk eliminationTolerates a wide range of substituted homoallylic alcohols and aldehydes
Major Limitations Risk of intermolecular side reactions and E2 elimination with hindered substrates.Potential for racemization and oxonia-Cope rearrangement.

Quantitative Data Summary

The following table summarizes representative yields and stereoselectivities for the synthesis of substituted tetrahydropyrans using both methods. Direct comparison of the two methods for the synthesis of the exact same molecule is scarce in the literature, thus, structurally similar products are presented.

ProductMethodYieldDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
2-Methyl-tetrahydropyranIntramolecular Williamson Ether SynthesisNot specified, but generally good for simple systemsRacemic
cis-2,6-Disubstituted-4-methylenetetrahydropyranPrins Cyclization91%d.r. = 5:1
cis-2,6-Disubstituted tetrahydropyranonePrins CyclizationGood to excellentExcellent diastereoselectivity
1,4,5,6-Tetrahydro-2H-benzo[f]isochromenesPrins Cyclization54-86%Not specified

Reaction Mechanisms and Workflows

Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a classic example of an SN2 reaction. A strong base deprotonates the hydroxyl group of a haloalcohol to form a nucleophilic alkoxide. This alkoxide then attacks the carbon bearing the halide in an intramolecular fashion, leading to the formation of the cyclic ether.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intramolecular SN2 Attack Haloalcohol Haloalcohol Alkoxide Alkoxide Intermediate Haloalcohol->Alkoxide + Base Base Base (e.g., NaH) Alkoxide_intermediate Alkoxide Intermediate Cyclic_Ether Cyclic Ether Alkoxide_intermediate->Cyclic_Ether Intramolecular SN2 Attack

Diagram 1: Williamson Ether Synthesis Mechanism.
Prins Cyclization

The Prins cyclization is initiated by the activation of a carbonyl compound (typically an aldehyde) by a Brønsted or Lewis acid. The resulting oxocarbenium ion is a potent electrophile that is attacked by the nucleophilic double bond of a homoallylic alcohol. The subsequent cyclization and trapping of the resulting cation by a nucleophile affords the tetrahydropyran ring. The high cis-selectivity often observed is a result of the reaction proceeding through a stable chair-like transition state where the substituents occupy equatorial positions.

Prins_Cyclization Start Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium + Acid Acid Acid Catalyst (Brønsted or Lewis) Cyclization Intramolecular Electrophilic Attack Oxocarbenium->Cyclization Cation Cyclic Cation Cyclization->Cation Product Tetrahydropyran Product Cation->Product + Nucleophile Nucleophile Nucleophilic Quench

Diagram 2: Prins Cyclization Mechanism.
Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for both synthetic methods, highlighting the key differences in their experimental execution.

Comparative_Workflow cluster_WES Williamson Ether Synthesis cluster_Prins Prins Cyclization WES_Start Start: Haloalcohol in Anhydrous Solvent WES_Base Add Strong Base (e.g., NaH) at 0 °C WES_Start->WES_Base WES_React Warm to RT or Reflux (Monitor by TLC) WES_Base->WES_React WES_Quench Quench with Aqueous Solution WES_React->WES_Quench WES_Workup Aqueous Workup & Extraction WES_Quench->WES_Workup WES_Purify Purification (Distillation or Chromatography) WES_Workup->WES_Purify Prins_Start Start: Homoallylic Alcohol & Aldehyde in Solvent Prins_Acid Add Acid Catalyst (e.g., BF3·OEt2) at Low Temperature Prins_Start->Prins_Acid Prins_React Stir at Low Temp. (Monitor by TLC) Prins_Acid->Prins_React Prins_Quench Quench with Base Solution Prins_React->Prins_Quench Prins_Workup Aqueous Workup & Extraction Prins_Quench->Prins_Workup Prins_Purify Purification (Chromatography) Prins_Workup->Prins_Purify

Diagram 3: Comparative Experimental Workflow.

Experimental Protocols

Synthesis of 2-Methyl-tetrahydropyran via Intramolecular Williamson Ether Synthesis

Materials:

  • 6-chloro-2-hexanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents) and anhydrous THF.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add a solution of 6-chloro-2-hexanol (1.0 equivalent) in anhydrous THF dropwise to the suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica gel to afford pure 2-methyl-tetrahydropyran.

Diastereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyranones via Prins Cyclization

Materials:

  • 3-Bromobut-3-en-1-ol

  • Aldehyde (e.g., benzaldehyde)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the 3-bromobut-3-en-1-ol (1.0 equivalent) and the aldehyde (1.2 equivalents) in 1,2-dichloroethane (DCE) at -35 °C, add boron trifluoride etherate (1.2 equivalents) dropwise.

  • Stir the reaction mixture at -35 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,6-disubstituted tetrahydropyranone.

Conclusion: Choosing the Right Tool for the Job

Both the Williamson ether synthesis and the Prins cyclization are valuable and robust methods for the synthesis of tetrahydropyrans. The choice between them hinges on the specific synthetic target and the desired level of stereochemical complexity.

The intramolecular Williamson ether synthesis is a reliable and straightforward method for the preparation of simple, less substituted cyclic ethers from readily available haloalcohols. Its primary strengths lie in its simplicity and the predictability of the SN2 mechanism. However, its utility is limited when dealing with more sterically hindered systems, where elimination can become a competing pathway.

Conversely, the Prins cyclization excels in the stereoselective synthesis of highly substituted and complex tetrahydropyran rings. The ability to generate multiple stereocenters with a high degree of control in a single step makes it a powerful tool in natural product synthesis and drug discovery. While the reaction conditions can be mild, the acid-catalyzed mechanism can be prone to side reactions, and careful optimization is often required.

In essence, for the construction of simple tetrahydropyran scaffolds, the Williamson ether synthesis remains a go-to method. However, for accessing the rich stereochemical diversity of more complex, substituted tetrahydropyrans, the Prins cyclization offers a more versatile and powerful approach.

Safety Operating Guide

Safe Disposal of 4-Methyltetrahydro-2H-pyran-4-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Methyltetrahydro-2H-pyran-4-ol is paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the appropriate handling and disposal procedures for this chemical compound. Adherence to these protocols will help mitigate risks and ensure that waste is managed in a safe and responsible manner.

Hazard Identification and Safety Precautions

Based on available safety data, this compound and structurally similar compounds are classified with several hazards that necessitate careful handling and disposal.[1]

Key Hazard Information:

Hazard StatementDescriptionGHS Pictogram
H302 Harmful if swallowed.[1]GHS07 (Exclamation Mark)
H315 Causes skin irritation.[1]GHS07 (Exclamation Mark)
H319 Causes serious eye irritation.[1]GHS07 (Exclamation Mark)
H335 May cause respiratory irritation.[1]GHS07 (Exclamation Mark)
Flammability While a specific flashpoint for this compound is not readily available, a similar compound, 4-Methyltetrahydropyran, is a highly flammable liquid.[2] Therefore, it is prudent to treat this compound as a potential fire hazard.GHS02 (Flame)

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and local hazardous waste regulations. The following is a general procedural guide:

  • Waste Characterization: All waste containing this compound, including contaminated labware and absorbent materials from spills, must be treated as hazardous chemical waste.

  • Container Selection:

    • Use a dedicated, leak-proof container that is chemically compatible with the waste.

    • Ensure the container is in good condition and has a secure, tight-fitting lid.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the specific hazards (e.g., "Harmful," "Irritant," "Flammable").

    • Note the accumulation start date and the name of the principal investigator or laboratory contact.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.

    • Segregate the waste from incompatible materials.

  • Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow all institutional procedures for waste pickup requests.

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.

  • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of this compound Waste is_hazardous Is the waste hazardous? start->is_hazardous treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous Yes select_container Select a compatible, labeled waste container treat_as_hazardous->select_container store_safely Store in a designated, secure area select_container->store_safely contact_ehs Contact EHS for disposal store_safely->contact_ehs end_disposal Proper disposal by authorized personnel contact_ehs->end_disposal

References

Personal protective equipment for handling 4-Methyltetrahydro-2H-pyran-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the proper handling and disposal of 4-Methyltetrahydro-2H-pyran-4-OL (CAS No. 7525-64-6). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.
Hand Protection Chemical-resistant gloves, such as nitrile rubber.
Body Protection Laboratory coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound:

  • Preparation and Engineering Controls:

    • Work in a well-ventilated laboratory, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Remove all potential ignition sources from the handling area.

  • Donning PPE:

    • Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Chemical Handling:

    • Carefully open the container to avoid splashing.

    • Dispense the required amount of the chemical, minimizing the generation of aerosols or vapors.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water.

    • Remove PPE carefully to avoid cross-contamination. Do not wear laboratory coats or gloves outside of the designated work area.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or containers, that have come into contact with the chemical should also be disposed of as hazardous waste.

  • Empty Containers: "Empty" containers may still retain chemical residues and should be treated as hazardous waste.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling cluster_disposal 5. Disposal prep_vent Ensure Adequate Ventilation (Fume Hood) prep_safety_equip Verify Eyewash & Safety Shower Functionality prep_vent->prep_safety_equip prep_ignition Remove Ignition Sources prep_safety_equip->prep_ignition ppe_eyes Eye Protection (Goggles/Face Shield) prep_ignition->ppe_eyes ppe_hands Hand Protection (Nitrile Gloves) ppe_eyes->ppe_hands ppe_body Body Protection (Lab Coat) ppe_hands->ppe_body handle_open Carefully Open Container ppe_body->handle_open handle_dispense Dispense Chemical handle_open->handle_dispense handle_close Keep Container Closed handle_dispense->handle_close post_wash Wash Hands Thoroughly handle_close->post_wash post_remove_ppe Remove PPE post_wash->post_remove_ppe disp_chem Dispose of Waste Chemical as Hazardous Waste post_remove_ppe->disp_chem disp_cont Dispose of Contaminated Materials as Hazardous Waste disp_chem->disp_cont

Caption: This diagram outlines the sequential workflow for the safe handling of this compound, from preparation to disposal.

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